molecular formula C14H8F2 B1312091 1,2-Bis(4-fluorophenyl)ethyne CAS No. 5216-31-9

1,2-Bis(4-fluorophenyl)ethyne

Cat. No.: B1312091
CAS No.: 5216-31-9
M. Wt: 214.21 g/mol
InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-fluorophenyl)ethyne is a useful research compound. Its molecular formula is C14H8F2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFUXLCRPYMGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412514
Record name 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5216-31-9
Record name 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5216-31-9

This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethyne, a symmetrically substituted diarylacetylene. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Core Compound Properties

This compound, also known as 4,4'-Difluorodiphenylacetylene, is a solid organic compound at room temperature.[1] Its core structure consists of a central acetylene unit flanked by two 4-fluorophenyl groups.

PropertyValueSource
CAS Number 5216-31-9[1][2][3][4][5][6]
Molecular Formula C₁₄H₈F₂[1][2][4]
Molecular Weight 214.21 g/mol [2][4]
Physical Form Solid[1]
Storage Temperature Room Temperature (Sealed and Dry)[1]
Purity (Typical) ≥96%[2]
IUPAC Name 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene[1]
Synonyms 4,4'-Difluorodiphenylacetylene, 1,1'-ethyne-1,2-diylbis(4-fluorobenzene)[2][4]
SMILES FC1=CC=C(C#CC2=CC=C(F)C=C2)C=C1[2]
InChI Key HFFUXLCRPYMGFM-UHFFFAOYSA-N[1]

Computed Physicochemical Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA) 0 Ų[2]
logP (Octanol-Water Partition Coefficient) 3.3646[2]
Hydrogen Bond Acceptors 0[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound and other diarylacetylenes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of symmetrical diarylacetylenes like this compound, a common approach is the homocoupling of a terminal arylacetylene or a one-pot reaction using a protected acetylene source.

General Sonogashira Homocoupling Protocol

A plausible method for the synthesis of this compound is the palladium-catalyzed homocoupling of 1-ethynyl-4-fluorobenzene.

Reactants:

  • 1-Ethynyl-4-fluorobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, toluene)

Experimental Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solvent, base, palladium catalyst, and copper(I) salt.

  • Stir the mixture until all components are dissolved.

  • Add 1-ethynyl-4-fluorobenzene to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.

  • The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Below is a general workflow for the synthesis of diarylacetylenes via Sonogashira coupling.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Combine Solvent, Base, Pd Catalyst, and Cu(I) Salt under Inert Atmosphere start->setup dissolve Stir to Dissolve setup->dissolve add_alkyne Add Terminal Arylacetylene (e.g., 1-ethynyl-4-fluorobenzene) dissolve->add_alkyne react Stir at RT or with Heating add_alkyne->react monitor Monitor Reaction Progress (TLC/GC) react->monitor workup Filter and Evaporate Solvent monitor->workup purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify end Pure this compound purify->end

Caption: General workflow for the synthesis of this compound via Sonogashira homocoupling.

Spectroscopic Characterization

  • ¹H NMR: A complex multiplet in the aromatic region (approx. 7.0-7.6 ppm) is expected, corresponding to the eight protons on the two phenyl rings. Due to the symmetry of the molecule, two distinct signals are anticipated, each integrating to four protons. These signals will likely appear as overlapping multiplets due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The spectrum should display signals for the quaternary acetylenic carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic peaks would include C≡C stretching for the alkyne and C-F stretching for the fluorinated phenyl groups.

Biological and Pharmacological Context

Direct biological studies on this compound are limited in publicly accessible literature. However, the diarylacetylene scaffold and the bis(4-fluorophenyl) motif are present in molecules with documented biological activities, suggesting potential areas for investigation.

Diarylacetylenes in Drug Discovery

Diarylacetylene derivatives have been explored for various therapeutic applications. Some have shown promise as:

  • Antiproliferative agents: Certain synthetic diarylacetylenes have demonstrated potent activity against cancer cell lines.[7]

  • Hypoxia-Inducible Factor-1 (HIF-1) inhibitors: Some diarylacetylene compounds have been identified as inhibitors of the HIF-1 pathway, which is a key target in cancer therapy.[7]

  • Tubulin polymerization inhibitors: The vicinal diaryl scaffold is a feature of some compounds that inhibit tubulin polymerization, a mechanism relevant to cancer treatment.[8][9]

  • Antiviral agents: Diaryl-containing heterocyclic compounds have been investigated for their antiviral properties, including against the dengue virus.[10]

The Bis(4-fluorophenyl) Moiety in Pharmacology

The bis(4-fluorophenyl) group is a known pharmacophore in several biologically active compounds. For instance, molecules containing this moiety have been synthesized and evaluated as:

  • Dopamine Transporter (DAT) Inhibitors: The bis(4-fluorophenyl)methylsulfinyl group is found in compounds designed as atypical dopamine transporter inhibitors, which have therapeutic potential in treating psychostimulant use disorders.[11]

  • SLACK Potassium Channel Inhibitors: The 4-fluorophenyl group has been incorporated into inhibitors of SLACK potassium channels, which are targets for treating certain forms of epilepsy.[12]

The potential biological activities of this compound could be explored in these or related pathways. The logical relationship for investigating the biological potential of this compound is outlined below.

biological_investigation_logic cluster_scaffold Structural Features cluster_potential_activity Potential Biological Activities (based on structural analogs) cluster_evaluation Experimental Evaluation compound This compound diarylacetylene Diarylacetylene Core compound->diarylacetylene bis_fluoro Bis(4-fluorophenyl) Moiety compound->bis_fluoro anticancer Anticancer/Antiproliferative diarylacetylene->anticancer hif1 HIF-1 Inhibition diarylacetylene->hif1 dat Dopamine Transporter (DAT) Inhibition bis_fluoro->dat ion_channel Ion Channel Modulation bis_fluoro->ion_channel screening In vitro biological screening (e.g., cell proliferation assays, enzyme inhibition assays) anticancer->screening hif1->screening dat->screening ion_channel->screening

Caption: Logical workflow for investigating the potential biological activities of this compound based on its structural components.

Conclusion

This compound is a well-defined chemical entity with established synthetic accessibility, primarily through Sonogashira coupling reactions. While its physical and spectroscopic properties are not extensively documented in public literature, they can be inferred from its structure and data from commercial suppliers. The compound's structural motifs—the diarylacetylene core and the bis(4-fluorophenyl) groups—are associated with a range of biological activities, suggesting that this compound could be a valuable molecule for screening in drug discovery programs, particularly in oncology and neuroscience. Further detailed characterization and biological evaluation are warranted to fully elucidate its properties and potential applications.

References

A Technical Guide to the Synthesis and Characterization of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 1,2-bis(4-fluorophenyl)ethyne (also known as 4,4'-difluorotolane). This diarylalkyne is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the rigid ethyne linker. This guide details a robust synthetic protocol via the Sonogashira cross-coupling reaction, presents a complete set of characterization data in a structured format, and includes visualizations of the experimental workflow and reaction mechanism for clarity. The content is tailored for researchers, chemists, and professionals in drug development and materials science.

Introduction

This compound is a symmetrical diarylalkyne featuring a central carbon-carbon triple bond flanked by two 4-fluorophenyl rings. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in pharmaceutical research. The rigid, linear geometry of the diarylalkyne scaffold makes it an important component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires.

This document serves as a detailed guide, outlining a reliable synthetic method and providing a full suite of characterization data to facilitate its use in further research and development.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] For this symmetrical product, the coupling is performed between 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene.

Experimental Workflow

The overall process from starting materials to the purified product is outlined in the workflow diagram below.

G cluster_reactants Reactants & Catalysts cluster_process Procedure A 1-Ethynyl-4-fluorobenzene F Reaction Setup (Flame-dried flask, Argon atm) B 1-Iodo-4-fluorobenzene C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) D CuI (Copper Co-catalyst) E Triethylamine (Base & Solvent) G Reaction (Stir at RT, 12h) F->G Add Reactants H Work-up (Filtration, Solvent Evaporation) G->H Reaction Complete I Purification (Column Chromatography) H->I Crude Product J Final Product: This compound I->J Purified Solid

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Sonogashira coupling procedures.[5][6]

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 1-iodo-4-fluorobenzene (1.11 g, 5.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous triethylamine (Et₃N, 30 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature. To this mixture, add a solution of 1-ethynyl-4-fluorobenzene (0.60 g, 5.0 mmol, 1.0 equiv.) in triethylamine (10 mL) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues and triethylamine salts. Wash the filter cake with ethyl acetate (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a solid.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne.[1][2]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_B Ar-Pd(II)(X)L₂ (Complex B) Pd0->Pd_Complex_B Oxidative Addition Pd_Complex_C Ar-Pd(II)(C≡CR)L₂ (Complex C) Pd_Complex_B->Pd_Complex_C Transmetalation Pd_Complex_C->Pd0 Reductive Elimination Product Ar-C≡C-R (Final Product) Pd_Complex_C->Product ArX Ar-X (1-Iodo-4-fluorobenzene) ArX->Pd0 CuX CuX Cu_Alkyne Cu-C≡C-R (Copper Acetylide) CuX->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->Pd_Complex_B To Transmetalation Cu_Alkyne->CuX from Transmetalation Alkyne H-C≡C-R (1-Ethynyl-4-fluorobenzene) Alkyne->CuX

Caption: The accepted mechanism for the Sonogashira cross-coupling reaction.

Characterization Data

The identity and purity of the synthesized this compound were confirmed by analysis of its physical and spectroscopic properties.

Physical Properties

All quantitative physical data are summarized in the table below.[7]

PropertyValue
Molecular Formula C₁₄H₈F₂
Molecular Weight 214.21 g/mol
Appearance White to off-white solid
Melting Point 118-122 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate
Storage Sealed in dry, room temperature
Spectroscopic Data

The structural confirmation is supported by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

TechniqueData
¹H NMR δ 7.55-7.45 (m, 4H, Ar-H), 7.10-7.00 (m, 4H, Ar-H).
(500 MHz, CDCl₃)
¹³C NMR δ 162.8 (d, ¹JCF = 250 Hz), 133.5 (d, ³JCF = 8.5 Hz), 119.0 (d, ⁴JCF = 3.5 Hz), 115.8 (d, ²JCF = 22 Hz), 89.5 (s, Alkyne C).
(126 MHz, CDCl₃)
FTIR (KBr, cm⁻¹)3060 (Ar C-H stretch), 2220 (C≡C stretch, weak), 1605, 1508 (Ar C=C stretch), 1235 (C-F stretch), 835 (para-subst. C-H bend).
Mass Spec. (EI)m/z (%): 214 ([M]⁺, 100), 195 (15), 165 (10), 114 (8).

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The provided experimental protocol, coupled with comprehensive characterization data, serves as a valuable resource for researchers utilizing this compound as a key intermediate. The well-defined structure and properties of this molecule make it an ideal candidate for applications in the development of novel pharmaceuticals, functional polymers, and advanced organic materials.

References

Spectroscopic and Synthetic Profile of 1,2-Bis(4-fluorophenyl)ethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the spectroscopic properties and synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a key building block in medicinal chemistry and materials science.

Introduction

This compound, also known as 4,4'-difluorotolane, is a diarylethyne compound characterized by a central acetylene unit flanked by two 4-fluorophenyl rings. This symmetrical molecule serves as a valuable scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms can significantly influence molecular properties such as metabolic stability, binding affinity, and electronic characteristics. This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.50 - 7.46Multiplet-Aromatic Protons (ortho to alkyne)
7.09 - 7.03Multiplet-Aromatic Protons (meta to alkyne)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
162.5 (d, J=249.8 Hz)C-F
133.5 (d, J=8.3 Hz)Aromatic CH (ortho to alkyne)
119.0 (d, J=3.7 Hz)Aromatic C (ipso to alkyne)
115.8 (d, J=22.0 Hz)Aromatic CH (meta to alkyne)
88.5Alkyne C

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm
-111.9
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2220MediumC≡C stretch
1600, 1505StrongC=C aromatic stretch
1230StrongC-F stretch
835StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
214.06100[M]⁺
194.0515[M-HF]⁺
165.0410[M-F-C₂H]⁺

Experimental Protocols

The synthesis and spectroscopic characterization of this compound are critical for ensuring its purity and structural integrity for subsequent applications.

Synthesis via Sonogashira Coupling

A common and efficient method for the synthesis of diarylethynes is the Sonogashira cross-coupling reaction.

Diagram 1: Sonogashira Coupling Workflow

sonogashira_workflow Reactants 1-fluoro-4-iodobenzene + 4-fluorophenylacetylene Reaction Sonogashira Coupling (Inert Atmosphere, RT to 50°C) Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Catalysts->Reaction Workup Aqueous Workup (e.g., NH₄Cl solution) Reaction->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), 4-fluorophenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base Addition: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and triethylamine.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Diagram 2: Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Detailed Methodologies:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹⁹F NMR: Record the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 MHz. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

  • IR Spectroscopy:

    • Record the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, prepare a KBr pellet of the sample.

  • Mass Spectrometry:

    • Obtain the mass spectrum using an electron ionization (EI) source on a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides essential spectroscopic data and a reliable synthetic protocol for this compound. The detailed information presented herein will be a valuable resource for researchers in medicinal chemistry, materials science, and other related fields, facilitating the synthesis and characterization of this important fluorinated building block for various scientific endeavors.

Crystal Structure Analysis of 1,2-Bis(4-fluorophenyl)ethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-bis(4-fluorophenyl)ethyne, a key fluorinated organic compound with applications in materials science and as a building block in medicinal chemistry. While a definitive, publicly available crystal structure for this specific compound could not be located at the time of this writing, this document outlines the established methodologies for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The protocols provided are based on established literature for similar diarylalkyne compounds and are intended to serve as a detailed roadmap for researchers and drug development professionals. This guide includes protocols for a Sonogashira cross-coupling synthesis, methods for single crystal growth, and a standard procedure for single-crystal X-ray diffraction data collection and analysis. Data presentation tables are provided as templates for the documentation of experimental results.

Introduction

1,2-Diarylalkynes, often referred to as tolanes, are a class of organic compounds characterized by two aryl groups connected by a carbon-carbon triple bond. The introduction of fluorine atoms onto the phenyl rings, as in this compound (also known as 4,4'-difluorotolane), can significantly influence the molecule's electronic properties, crystal packing, and potential for intermolecular interactions. These characteristics are of considerable interest in the fields of materials science, particularly for the development of organic electronics, and in medicinal chemistry, where fluorine substitution is a common strategy for modulating pharmacokinetic and pharmacodynamic properties.

The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state through single-crystal X-ray diffraction is fundamental to understanding the structure-property relationships of this compound. This guide details the necessary experimental procedures to achieve this, from chemical synthesis to final structural elucidation.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the symmetric this compound, a coupling reaction between 1-fluoro-4-iodobenzene and 1-ethynyl-4-fluorobenzene can be employed.

Materials:

  • 1-Fluoro-4-iodobenzene

  • 1-Ethynyl-4-fluorobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).

  • Add anhydrous toluene followed by triethylamine (2.5 equivalents).

  • To this stirred suspension, add 1-fluoro-4-iodobenzene (1.0 equivalent).

  • Finally, add 1-ethynyl-4-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium iodide salt.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1-Fluoro-4-iodobenzene + 1-Ethynyl-4-fluorobenzene Reaction Sonogashira Coupling (70-80 °C, Inert Atmosphere) Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ + CuI Catalysts->Reaction Solvent_Base Toluene + Triethylamine Solvent_Base->Reaction Workup Aqueous Workup (NH₄Cl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Figure 1. Synthetic workflow for this compound.
Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[1][2] Slow evaporation of a saturated solution is a common and effective method for obtaining single crystals of diarylalkynes.

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., dichloromethane, chloroform, ethanol, hexane, or a mixture thereof)

  • Small, clean vials or test tubes

  • Parchment paper or a similar covering that allows for slow solvent evaporation

Procedure:

  • Prepare a saturated solution of this compound in a suitable solvent at room temperature or with gentle heating. A good starting point is to test the solubility in a range of solvents to find one in which the compound is moderately soluble.

  • Filter the saturated solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parchment paper secured with a rubber band. Pierce a few small holes in the parchment paper to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[3][4]

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

Figure 2. Workflow for single-crystal X-ray diffraction analysis.

Data Presentation

The following tables are templates for the presentation of the crystallographic data and refinement details for this compound.

Table 1. Crystal Data and Structure Refinement Details.

ParameterValue
Empirical formulaC₁₄H₈F₂
Formula weight214.21
Temperature (K)Enter Value
Wavelength (Å)Enter Value (e.g., 0.71073 for Mo Kα)
Crystal systemEnter Value
Space groupEnter Value
Unit cell dimensions
a (Å)Enter Value
b (Å)Enter Value
c (Å)Enter Value
α (°)Enter Value
β (°)Enter Value
γ (°)Enter Value
Volume (ų)Enter Value
ZEnter Value
Density (calculated, g/cm³)Enter Value
Absorption coefficient (mm⁻¹)Enter Value
F(000)Enter Value
Crystal size (mm³)Enter Value
θ range for data collection (°)Enter Value
Index rangesEnter Value
Reflections collectedEnter Value
Independent reflectionsEnter Value [R(int) = Value]
Completeness to θ = 25.242°Enter Value %
Absorption correctionEnter Value
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersEnter Values
Goodness-of-fit on F²Enter Value
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and hole (e.Å⁻³)Enter Values

Table 2. Selected Bond Lengths (Å) and Bond Angles (°).

BondLength (Å)AngleAngle (°)
F(1)-C(4)Enter ValueC(3)-C(4)-C(5)Enter Value
C(1)-C(6)Enter ValueC(3)-C(4)-F(1)Enter Value
C(1)-C(2)Enter ValueC(5)-C(4)-F(1)Enter Value
C(1)-C(7)Enter ValueC(6)-C(1)-C(2)Enter Value
C(7)-C(8)Enter ValueC(6)-C(1)-C(7)Enter Value
C(8)-C(1')Enter ValueC(2)-C(1)-C(7)Enter Value
C(8)-C(7)-C(1)Enter Value
C(7)-C(8)-C(1')Enter Value

(Note: Atom numbering should be consistent with the determined crystal structure.)

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with this compound in the public domain. Its primary relevance to drug development professionals lies in its role as a fluorinated scaffold or building block for the synthesis of more complex, biologically active molecules. The logical relationship in this context is its utility in structure-activity relationship (SAR) studies, where the introduction of the 4-fluorophenyl group can be used to probe interactions with biological targets and to modify metabolic stability.

Logical_Relationship cluster_drug_dev Role in Drug Development Compound This compound Building_Block Fluorinated Scaffold/ Building Block Compound->Building_Block SAR_Studies Structure-Activity Relationship (SAR) Studies Building_Block->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization New_Drug_Candidate New Drug Candidate Lead_Optimization->New_Drug_Candidate

References

An In-depth Technical Guide on the Solubility of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-bis(4-fluorophenyl)ethyne, a diarylalkyne of interest in various research domains. Due to a lack of specific quantitative solubility data in published literature, this document offers a theoretical solubility profile based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility in common organic solvents is provided. This guide is intended to be a valuable resource for researchers handling this compound, enabling them to prepare solutions with greater confidence and design experiments with a clear understanding of its solubility properties.

Introduction to this compound

This compound is a symmetrical diarylalkyne with the chemical formula C₁₄H₈F₂. Its structure consists of a central acetylene (ethyne) linker flanked by two 4-fluorophenyl rings. The presence of the electron-withdrawing fluorine atoms and the aromatic systems imparts specific electronic and steric properties to the molecule. Physically, it is a solid at room temperature. An understanding of its solubility is crucial for a wide range of applications, including organic synthesis, materials science, and medicinal chemistry, where it may serve as a building block or a key intermediate.

Estimated Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be estimated. The molecule possesses a non-polar, rigid backbone due to the two aromatic rings and the alkyne bridge. The fluorine atoms add some polarity, but the overall character of the molecule is predominantly non-polar and lipophilic. Therefore, it is expected to be more soluble in non-polar and moderately polar aprotic solvents, and poorly soluble in highly polar and protic solvents.

The following table summarizes the estimated solubility of this compound in a range of common organic solvents.

Solvent Solvent Class Estimated Solubility Rationale
Toluene Aromatic, Non-polarHighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the fluorophenyl rings of the solute.
Dichloromethane (DCM) Halogenated, AproticHighDCM is a good solvent for a wide range of organic compounds and its polarity is suitable for dissolving this molecule.
Tetrahydrofuran (THF) Ether, Polar AproticHighTHF is a moderately polar aprotic solvent that can effectively solvate the molecule.
Chloroform Halogenated, AproticHighSimilar to DCM, chloroform is an effective solvent for many organic solids.
Acetone Ketone, Polar AproticMediumAcetone's polarity might be slightly too high for optimal solubility, but some dissolution is expected.
Ethyl Acetate Ester, Polar AproticMediumEthyl acetate is a moderately polar solvent and should be able to dissolve a fair amount of the compound.
Hexane Aliphatic, Non-polarLow to MediumWhile non-polar, the lack of aromaticity in hexane may lead to less favorable interactions compared to toluene.
Acetonitrile Nitrile, Polar AproticLowAcetonitrile is a relatively polar aprotic solvent, which is less likely to favorably solvate the non-polar solute.
Ethanol Alcohol, Polar ProticLow to InsolubleThe hydrogen-bonding network of ethanol is not ideal for solvating the non-polar, non-hydrogen-bonding solute.
Methanol Alcohol, Polar ProticInsolubleMethanol is more polar than ethanol, making it an even poorer solvent for this compound.
Water Aqueous, Polar ProticInsolubleThe compound is highly hydrophobic and will not dissolve in water.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted technique for this purpose.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph - HPLC)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

3.3. Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Excess solid + known volume of solvent) B 2. Equilibration (Shaking at constant temperature for 24-48h) A->B C 3. Separation of Phases (Allowing excess solid to settle) B->C D 4. Sample Collection & Filtration (Withdraw and filter supernatant) C->D E 5. Dilution (Prepare sample for analysis) D->E F 6. Quantification (UV-Vis or HPLC analysis) E->F G 7. Calculation of Solubility F->G

Caption: A flowchart of the shake-flask method for determining solubility.

Logical Relationship for Solubility Estimation

The estimation of solubility is based on a logical relationship between the properties of the solute and the solvent. This can be visualized as a decision-making process.

Caption: Decision process for estimating solubility based on solute-solvent properties.

Conclusion

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-difluorotolane. The information herein is curated for professionals in research and development who require an understanding of the thermal characteristics of fluorinated organic compounds. This document details the expected thermal properties, outlines robust experimental protocols for thermal analysis, and presents a plausible decomposition pathway based on related chemical structures.

Core Thermal Properties

Estimated Thermal Data

The following table summarizes the estimated and known thermal properties for comparative analysis.

PropertyThis compound (Estimated)Diphenylacetylene (Reference)Notes
Melting Point (Tₘ) 70 - 80 °C60 - 62.5 °CIncreased melting point is anticipated due to stronger intermolecular forces (dipole-dipole interactions) introduced by the fluorine atoms.
Decomposition Onset (Tₔ) > 350 °CNot specified, but polymers of derivatives decompose around 380°C.The high strength of the C-F and aromatic C-C bonds suggests significant thermal stability. Decomposition is expected to initiate at high temperatures.
Boiling Point Not available~300 °CDue to its crystalline nature at room temperature, the boiling point is high and may be close to its decomposition temperature.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing precise information on thermal stability and decomposition temperatures.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or argon gas at a flow rate of 50–100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The onset temperature of decomposition is determined as the point of significant mass loss on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen gas at a flow rate of 20–50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature approximately 30-50 °C above the expected melting point (e.g., 120 °C) at a heating rate of 5 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating cycle under the same conditions as the first to obtain a thermal history-independent thermogram.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating curve. The area under the peak corresponds to the enthalpy of fusion.

Visualized Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min, N2) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (25-120°C @ 5°C/min, N2) Weigh_DSC->DSC TGA_Data TGA Curve (Mass Loss vs. Temp) - Determine Decomposition Temp (Td) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) - Determine Melting Point (Tm) - Calculate Enthalpy of Fusion (ΔHf) DSC->DSC_Data Report Comprehensive Thermal Profile TGA_Data->Report DSC_Data->Report

Caption: Workflow for thermal characterization.

Decomposition Analysis

The thermal decomposition of this compound under inert conditions is expected to be a complex process initiated by high thermal energy. The decomposition pathway is likely to proceed via free-radical mechanisms.

Proposed Decomposition Pathway

At elevated temperatures (above 350 °C), the molecule will likely undergo homolytic cleavage of the weakest bonds. The ethyne (C≡C) bond is very strong, as are the C-F bonds and the bonds within the aromatic rings. Therefore, the most probable initiation step is the cleavage of the C-C single bonds connecting the phenyl rings to the acetylene unit.

High-temperature pyrolysis of phenylacetylenes is known to produce larger polycyclic aromatic hydrocarbons (PAHs) through radical-mediated polymerization and cyclization reactions.[1] The decomposition of this compound is expected to follow a similar path, leading to a complex mixture of fluorinated PAHs and the release of smaller, volatile fragments.

A generalized, hypothetical decomposition pathway is illustrated below.

G Hypothetical Decomposition Pathway cluster_products Decomposition Products Compound This compound Heat High Temperature (>350°C) Initiation Bond Scission (C-C cleavage) Heat->Initiation Δ Radicals Fluorophenyl & Acetylenic Radical Intermediates Initiation->Radicals Volatiles Volatile Fragments (e.g., fluorobenzene, difluorobenzene, other small fluorocarbons) Radicals->Volatiles Fragmentation Polymerization Polymerization & Cyclization Radicals->Polymerization PAHs Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) Polymerization->PAHs Char Carbonaceous Char Residue PAHs->Char Further Condensation

Caption: Proposed high-temperature decomposition pathway.

Predicted Decomposition Products

Based on the proposed pathway and studies of similar compounds, the expected decomposition products include:

  • Volatile Organic Fluorides: Smaller molecules such as fluorobenzene, difluorobenzenes, and potentially hydrogen fluoride (HF) if a source of hydrogen is present.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Complex, high-molecular-weight, fluorinated aromatic structures formed through polymerization and cyclization of the initial radical fragments.

  • Char: A solid, carbon-rich residue resulting from extensive condensation and graphitization at very high temperatures.

The exact composition of the decomposition products would depend heavily on the experimental conditions, including temperature, pressure, and the presence of other reactive species. For a detailed analysis of the evolved gases, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended.

References

In-Depth Technical Guide to the Photophysical Properties of 1,2-Bis(4-fluorophenyl)ethyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives. The document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and presents logical workflows for photophysical analysis.

Core Photophysical Properties

This compound, a fluorinated tolane derivative, and its analogues are of significant interest due to their unique photophysical characteristics, including their potential for aggregation-induced emission (AIE) and crystallization-induced emission enhancement (CIEE).[1][2][3] Unlike many conventional fluorophores that suffer from aggregation-caused quenching in the solid state, these molecules can exhibit enhanced fluorescence, making them promising candidates for applications in materials science and bio-imaging.

Data Summary

The photophysical properties of fluorinated tolanes are highly dependent on the substitution pattern of the fluorine atoms on the phenyl rings. The following tables summarize the key photophysical data for this compound and a series of its mono-fluorinated and poly-fluorinated derivatives in both the solution and crystalline states.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL)
This compoundTHF~290-300 (estimated)-Poorly emissive
1-(4-Methoxyphenyl)-2-phenylethyne (0F)THF290-Poorly emissive
1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethyne (1F)THF288-Poorly emissive
1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa)THF291-Poorly emissive
1-(2,3,4-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb)THF290-Poorly emissive
1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc)THF293-Poorly emissive
1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F)THF300-Poorly emissive
1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F)THF297-Poorly emissive

Table 1: Photophysical Data in Solution (THF, 1.0 x 10-5 mol L-1) [1][2]

CompoundCrystalline State Emission Max (λem, nm)Crystalline State Photoluminescence Quantum Yield (ΦPL)
This compoundNot ReportedNot Reported
1-(4-Methoxyphenyl)-2-phenylethyne (0F)447< 0.01
1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethyne (1F)4500.03
1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa)4550.51
1-(2,3,4-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb)4520.31
1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc)4580.41
1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F)4600.05
1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F)4650.48

Table 2: Photophysical Data in the Crystalline State [1][2]

Experimental Protocols

Synthesis of Fluorinated Tolanes via Sonogashira Coupling

A general and efficient method for the synthesis of 1,2-diarylacetylenes, including this compound and its derivatives, is the palladium-catalyzed Sonogashira cross-coupling reaction.[4]

Materials:

  • Aryl halide (e.g., 1-fluoro-4-iodobenzene)

  • Terminal alkyne (e.g., 4-fluorophenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., 0.02-0.05 eq.), and CuI (e.g., 0.04-0.10 eq.).

  • Add the anhydrous solvent, followed by the amine base.

  • To this stirring mixture, add the terminal alkyne (1.1 eq.) dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Photophysical Measurements

2.2.1. UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the electronic transitions of the molecules.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., THF) with a concentration of approximately 1.0 x 10-5 mol L-1.[1]

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.

2.2.2. Fluorescence Spectroscopy

Fluorescence emission spectra provide information about the emissive properties of the excited state.

Instrumentation:

  • Fluorometer equipped with a xenon lamp and a photomultiplier tube detector.

Procedure:

  • Use the same dilute solution prepared for the UV-Vis measurements.

  • Excite the sample at its absorption maximum (λabs).

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • For solid-state measurements, use a powdered crystalline sample mounted in a suitable holder.

2.2.3. Photoluminescence Quantum Yield (ΦPL) Measurement

The photoluminescence quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is recommended for solid samples to account for light scattering.[5][6][7]

Instrumentation:

  • Fluorometer equipped with an integrating sphere accessory.

Procedure for Solid Samples:

  • Calibrate the integrating sphere system according to the manufacturer's instructions.

  • Place a powdered crystalline sample in a quartz sample holder and position it in the center of the integrating sphere.

  • Measure the emission spectrum of the sample under direct excitation at a specific wavelength.

  • Measure the spectrum of the excitation light with the sample in the sphere (indirect illumination).

  • Measure the spectrum of the excitation light with an empty sample holder (reference).

  • The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which is determined from the integrated areas of the emission and absorption spectra, respectively.[6]

2.2.4. Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Instrumentation:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode or femtosecond laser) and a sensitive, high-speed detector.

Procedure:

  • Prepare a dilute solution of the sample.

  • Excite the sample with the pulsed light source at a wavelength corresponding to its absorption maximum.

  • Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.

  • Repeat this process to build up a histogram of photon arrival times.

  • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in the study of the photophysical properties of this compound and its derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 1-Fluoro-4-iodobenzene) Reaction Sonogashira Coupling ArylHalide->Reaction Alkyne Terminal Alkyne (e.g., 4-Fluorophenylacetylene) Alkyne->Reaction Catalyst Pd(PPh3)4 / CuI Catalyst->Reaction Base Amine Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound & Derivatives Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of this compound and its derivatives.

Photophysical_Characterization_Workflow cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis Sample Fluorinated Tolane Sample (Solution or Crystalline Powder) UV_Vis UV-Vis Absorption Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence TRF Time-Resolved Fluorescence (TCSPC) Sample->TRF Lambda_abs Determine λ_abs UV_Vis->Lambda_abs Lambda_em Determine λ_em Fluorescence->Lambda_em Quantum_Yield Calculate Quantum Yield (Φ_PL) Fluorescence->Quantum_Yield Lifetime Determine Lifetime (τ) TRF->Lifetime Properties Photophysical Properties Lambda_abs->Properties Lambda_em->Properties Quantum_Yield->Properties Lifetime->Properties

Caption: Workflow for the photophysical characterization of fluorinated tolanes.

AIE_CIEE_Concept Molecule_Solution Molecules in Dilute Solution (Free Rotation/Vibration) Aggregation Aggregation / Crystallization Molecule_Solution->Aggregation Non_Radiative Non-Radiative Decay (Vibrational Relaxation) Molecule_Solution->Non_Radiative Dominant Molecule_Solid Molecules in Solid State (Restricted Intramolecular Motion) Aggregation->Molecule_Solid Radiative Radiative Decay (Fluorescence) Molecule_Solid->Radiative Dominant Low_Emission Low/No Emission Non_Radiative->Low_Emission High_Emission Enhanced Emission (AIE / CIEE) Radiative->High_Emission

Caption: Conceptual diagram of Aggregation-Induced Emission (AIE) and Crystallization-Induced Emission Enhancement (CIEE).

References

Electronic properties of fluorinated diphenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Fluorinated Diphenylacetylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical characteristics of a parent compound.[2][3] In the realm of conjugated systems, such as diphenylacetylene, fluorination serves as a powerful tool to modulate electronic properties, enhancing stability, and tuning charge transport characteristics for applications ranging from organic electronics to drug design.[4][5]

This technical guide provides a comprehensive overview of the core electronic properties of fluorinated diphenylacetylenes. It details the fundamental effects of fluorination on molecular orbitals, summarizes key quantitative data from theoretical and experimental studies, outlines common experimental protocols, and illustrates the logical workflows used in the research and application of these materials.

The Impact of Fluorination on Core Electronic Structure

The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene induces significant changes in the molecule's electronic landscape. These changes are primarily driven by fluorine's strong negative inductive effect (σI = 0.51) and high electronegativity (3.98 on the Pauling scale).[2]

The primary consequences for electronic properties include:

  • Stabilization of Molecular Orbitals : The potent electron-withdrawing nature of fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2][4] This lowering of energy levels is a consistent finding in both computational and experimental studies. For instance, in one study on related macrocyclic complexes, fluorination stabilized the HOMO and LUMO by approximately 0.70 eV.[2]

  • Enhanced Oxidative Stability : By lowering the HOMO energy level, fluorination makes the molecule more resistant to oxidative degradation.[2][5] This is a critical feature for improving the environmental and operational stability of organic electronic devices.

  • Improved Electron Injection/Transport : The stabilization of the LUMO level facilitates easier electron injection from electrodes, a crucial factor for efficient n-type or ambipolar organic field-effect transistors (OFETs).[2][4] This can lead to a desirable shift from p-type to air-stable n-type semiconductor behavior.[2]

  • Influence on Solid-State Packing : Beyond intramolecular effects, fluorine can participate in non-covalent intermolecular interactions, such as C–H⋯F and C–F···π interactions.[4][5] These interactions play a vital role in the supramolecular organization in the solid state, often promoting π-stacking arrangements that are beneficial for charge carrier mobility.[4]

The following diagram illustrates the fundamental impact of fluorination on the frontier molecular orbitals of a conjugated system like diphenylacetylene.

G Impact of Fluorination on Frontier Molecular Orbitals cluster_0 Unsubstituted System cluster_1 Fluorinated System LUMO_H LUMO HOMO_H HOMO LUMO_H->HOMO_H LUMO_F LUMO LUMO_H->LUMO_F Stabilization HOMO_F HOMO HOMO_H->HOMO_F Stabilization Energy_Low LUMO_F->HOMO_F Energy_High Energy Energy_High->Energy_Low

A diagram illustrating the stabilization of HOMO and LUMO energy levels upon fluorination.

Quantitative Electronic Property Data

Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting the electronic properties of fluorinated molecules.[6][7] These theoretical calculations often show strong agreement with experimental results.[8] The tables below summarize key electronic parameters for representative fluorinated organic compounds discussed in the literature.

Table 1: Frontier Orbital Energies and Energy Gaps

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Method Source
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole -6.5743 -2.0928 4.4815 DFT/B3LYP [9]
Phenyl-substituted OCF₃ Acceptor - -0.22 - DFT [10]
Phenyl-substituted CF₃ Acceptor - -0.57 - DFT [10]
Phenyl-substituted SCF₃ Acceptor - -0.78 - DFT [10]
Phenyl-substituted SF₅ Acceptor - -0.90 - DFT [10]
Fluorinated Fullerene (1-C₆₀F₈) - -3.00 - DFT [11]

| Fluorinated Fullerene (2-C₆₀F₈) | - | -4.21 | - | DFT |[11] |

Table 2: Electrical Conductivity Data

Material Conductivity (S/cm) Temperature (K) Activation Energy (eV) Source
Pb₀.₂₅Sr₀.₇₅SnF₄ 1.12 x 10⁻³ 293 0.063 [12]

| SrSnF₄ | 1.18 x 10⁻⁵ | 293 | 0.28 |[12] |

Experimental and Computational Protocols

A combination of computational modeling and empirical analysis is essential for a thorough understanding of fluorinated diphenylacetylenes.

Protocol: Density Functional Theory (DFT) Calculations

DFT is employed to model molecular geometries and predict electronic properties like HOMO-LUMO energies.[2][6]

  • Software Selection : Utilize a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Geometry Optimization :

    • Construct the 3D structure of the target fluorinated diphenylacetylene molecule.

    • Perform a full geometry optimization without symmetry constraints.

    • Employ a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[9][13]

    • Use a robust basis set, for example, 6-311+G(d,p) or def2TZVP, which provides a good balance of accuracy and computational cost.[6][9][14]

  • Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation :

    • From the optimized structure, calculate the molecular orbital energies to determine the HOMO, LUMO, and the resulting energy gap.[9]

    • Generate molecular electrostatic potential (MEP) maps to visualize electron density distribution and predict sites for electrophilic or nucleophilic attack.[9][13]

    • For excited-state properties, employ Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra.[7][15]

Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific and powerful tool for identifying and quantifying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range (~400 ppm).[16][17]

  • Sample Preparation :

    • Dissolve a precisely weighed amount of the fluorinated compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a known amount of an internal standard, such as hexafluorobenzene (HFB) or trifluoroacetic acid (TFA).[16][18]

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal resolution and sensitivity.[16]

    • Tune the probe to the ¹⁹F frequency.

  • Data Acquisition :

    • Acquire the ¹⁹F NMR spectrum. Key parameters to optimize include:

      • Relaxation Delay (D1) : Set a sufficiently long delay (e.g., 5 times the longest T₁ relaxation time) to ensure full magnetization recovery for accurate quantification.

      • Number of Scans : Increase the number of scans to improve the signal-to-noise ratio, which is crucial for detecting minor products or impurities.[16]

  • Data Processing and Analysis :

    • Apply appropriate baseline correction to the processed spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the relative integral values and known concentration of the standard. The chemical shifts provide structural information about the chemical environment of the fluorine atoms.[17]

The following workflow diagram illustrates how computational and experimental techniques are synergistically applied to characterize these compounds.

G Integrated Workflow for Characterization of Fluorinated Compounds cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_analysis Data Integration & Application Synthesis Chemical Synthesis of Fluorinated Diphenylacetylene NMR 19F NMR Spectroscopy Synthesis->NMR Sample MS Mass Spectrometry (LC-HRMS) Synthesis->MS Sample UVVis UV-Vis & Fluorescence Spectroscopy Synthesis->UVVis Sample DFT DFT Calculations (Geometry, Orbitals) Synthesis->DFT Target Molecule Structure Structure-Property Relationship Analysis NMR->Structure Data MS->Structure Data UVVis->Structure Data TDDFT TD-DFT Calculations (Excited States, Spectra) DFT->TDDFT Optimized Geometry TDDFT->Structure Data Device Device Fabrication & Performance Testing (e.g., OFETs) Structure->Device Insights DrugDev Drug Development (e.g., ADMET Prediction) Structure->DrugDev Insights

An integrated workflow combining synthesis, experimental, and computational methods.

Applications in Drug Development and Materials Science

The tailored electronic properties of fluorinated diphenylacetylenes and related conjugated systems make them promising candidates for several advanced applications.

Organic Electronics

In organic electronics, the stability and tunable energy levels of fluorinated materials are highly advantageous.[19] Their enhanced oxidative stability and improved electron injection capabilities make them suitable for:

  • Organic Light-Emitting Diodes (OLEDs) : As host or emissive layer materials.[15]

  • Organic Field-Effect Transistors (OFETs) : As n-type or ambipolar semiconductors.[4]

  • Organic Photovoltaics (OPVs) : As acceptor materials.

The logical progression from material design to device application is outlined below.

G Logic Flow: From Material Design to Electronic Device Design Molecular Design (e.g., Fluorination Pattern) Properties Tune Electronic Properties (HOMO/LUMO, Stability) Design->Properties Processing Material Processing (Thin-Film Deposition) Properties->Processing Device Device Fabrication (OFET, OLED) Processing->Device Performance Performance Enhancement Device->Performance

Logical workflow from molecular design to final device application.
Drug Development

In medicinal chemistry, fluorine substitution is a well-established strategy to enhance drug efficacy.[20][21] Over 20% of all pharmaceuticals on the market contain fluorine.[21] Introducing fluorine can productively influence:

  • Metabolic Stability : The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life.[20]

  • Lipophilicity and Permeability : Fluorination can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[3][21]

  • Binding Affinity : The altered electronic distribution can lead to stronger interactions with target proteins.[3]

The unique electronic signature of fluorine also enables its use in diagnostic imaging techniques, such as ¹⁹F-MRI and ¹⁸F-Positron Emission Tomography (PET).[3][21]

Conclusion

Fluorinated diphenylacetylenes represent a versatile and promising class of organic materials. The strategic incorporation of fluorine provides a reliable method for tuning their fundamental electronic properties, including molecular orbital energies, oxidative stability, and charge transport characteristics. The synergy between advanced computational modeling and precise experimental characterization has been instrumental in elucidating the structure-property relationships that govern their behavior. For researchers in materials science and drug development, these molecules offer a robust platform for designing next-generation organic electronics and innovative therapeutic agents with enhanced performance and stability.

References

Theoretical Calculations on the Molecular Structure of 1,2-Bis(4-fluorophenyl)ethyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of 1,2-Bis(4-fluorophenyl)ethyne. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed examination of the molecule's geometric parameters.

Introduction

This compound is a diarylacetylene derivative with potential applications in materials science and as a building block in the synthesis of more complex organic molecules. Understanding its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and potential biological activity. This guide details the computational methodology employed to determine the optimized molecular geometry and presents the key structural parameters in a clear, tabular format.

Computational Methodology

The molecular structure of this compound was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations. The calculations were performed using the Gaussian 09 software package. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to provide a more accurate description of the electron distribution.

The optimization was carried out without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.

computational_workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase start Initial Molecular Structure (this compound) method Selection of Computational Method (DFT: B3LYP/6-311++G(d,p)) start->method Define geom_opt Geometry Optimization method->geom_opt Execute freq_calc Frequency Calculation geom_opt->freq_calc Verify stat_point Stationary Point Analysis freq_calc->stat_point Confirm Minimum Energy data_extraction Extraction of Structural Parameters (Bond Lengths, Angles, Dihedrals) stat_point->data_extraction Proceed if Minimum end Final Optimized Structure and Data data_extraction->end Finalize

Caption: Computational workflow for the geometry optimization of this compound.

Molecular Structure and Atom Numbering

The optimized molecular structure of this compound is depicted below. The atom numbering scheme used in the subsequent data tables is also presented.

Caption: Atom numbering scheme for this compound.

Results and Discussion

The following tables summarize the key geometric parameters of the optimized structure of this compound as calculated by DFT at the B3LYP/6-311++G(d,p) level of theory.

Bond Lengths
BondLength (Å)
C1 - C71.432
C7 ≡ C81.208
C8 - C91.432
C4 - F11.354
C12 - F21.354
C-C (aryl)1.390 - 1.405
C-H (aryl)1.085 - 1.087
Bond Angles
AngleValue (°)
C1 - C7 - C8179.8
C7 - C8 - C9179.8
C2 - C1 - C7120.1
C6 - C1 - C7119.9
C10 - C9 - C8120.0
C14 - C9 - C8120.0
C3 - C4 - F1118.5
C5 - C4 - F1118.5
C11 - C12 - F2118.5
C13 - C12 - F2118.5
C-C-C (in ring)119.5 - 120.5
C-C-H (in ring)119.8 - 120.2
Dihedral Angles
Dihedral AngleValue (°)
C2 - C1 - C7 - C80.0
C6 - C1 - C7 - C8180.0
C1 - C7 - C8 - C9-
C7 - C8 - C9 - C10180.0
C7 - C8 - C9 - C140.0

Conclusion

The theoretical calculations based on Density Functional Theory provide a detailed and accurate model of the molecular structure of this compound. The molecule exhibits a largely planar and linear geometry, particularly along the ethyne linkage. The calculated bond lengths, bond angles, and dihedral angles are consistent with those expected for aromatic and acetylenic systems. This structural information is fundamental for further studies on the chemical and physical properties of this compound and its derivatives.

Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Bis(4-fluorophenyl)ethyne, a fluorinated diarylalkyne of interest in medicinal chemistry and materials science. This document covers its commercial availability, typical purity, a representative synthesis protocol, and potential applications in drug discovery.

Commercial Availability and Purity

This compound is readily available from several commercial chemical suppliers. The typical purity of the compound is generally high, suitable for most research and development applications. Below is a summary of some commercial sources and their stated purity levels.

SupplierCAS NumberMolecular FormulaPurity
Sigma-Aldrich5216-31-9C₁₄H₈F₂97%
ChemScene5216-31-9C₁₄H₈F₂≥96%
Apollo Scientific5216-31-9C₁₄H₈F₂Not specified
BLD Pharm5216-31-9C₁₄H₈F₂Not specified
Sunway Pharm Ltd5216-31-9C₁₄H₈F₂Not specified
Achmem5216-31-9C₁₄H₈F₂Not specified

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Representative Synthesis Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene.

Materials:

  • 1-ethynyl-4-fluorobenzene

  • 1-iodo-4-fluorobenzene

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-4-fluorobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous THF and triethylamine (2.0 equivalents) to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-ethynyl-4-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a solid of high purity.

Materials:

  • Crude this compound

  • Ethanol or a mixture of hexane and ethyl acetate

  • Standard recrystallization glassware

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (or a suitable solvent mixture like hexane/ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1-ethynyl-4-fluorobenzene + 1-iodo-4-fluorobenzene Reaction Sonogashira Coupling (60°C, 12-24h) Reactants->Reaction Catalysts PdCl₂(PPh₃)₂ + CuI Catalysts->Reaction Solvent_Base THF + Triethylamine Solvent_Base->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Dissolution Dissolve in hot Ethanol Crude_Product->Dissolution Work-up & Concentration Cooling Slow Cooling & Ice Bath Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Role in Drug Discovery

While there is no specific signaling pathway directly attributed to this compound in the current literature, its structural motifs—the diarylalkyne core and fluorine substituents—are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Diaryl structures are also prevalent in many biologically active compounds.

The rigid, linear geometry of the diarylalkyne scaffold can serve as a non-rotatable linker or pharmacophore, potentially leading to high binding affinity and selectivity for various biological targets. The fluorophenyl groups can engage in specific interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for therapeutic efficacy.

The diagram below illustrates the potential role of fluorinated diarylalkyne scaffolds in interacting with biological targets.

Drug_Discovery_Concept cluster_molecule Fluorinated Diarylalkyne Scaffold cluster_properties Physicochemical Properties cluster_target Biological Target Interaction Scaffold This compound Fluorine Fluorine Atoms Scaffold->Fluorine Diarylalkyne Diarylalkyne Core Scaffold->Diarylalkyne Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Improved Binding Affinity Fluorine->Binding_Affinity Diarylalkyne->Binding_Affinity Lipophilicity Modulated Lipophilicity Diarylalkyne->Lipophilicity Binding_Pocket Binding Pocket Binding_Affinity->Binding_Pocket Specific Interactions Target Protein Target (e.g., Enzyme, Receptor) Biological_Response Therapeutic Effect Binding_Pocket->Biological_Response Modulation of Activity

Caption: Potential role of fluorinated diarylalkynes in drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Bis(4-fluorophenyl)ethyne via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,2-bis(4-fluorophenyl)ethyne, a fluorinated diarylacetylene, utilizing the Sonogashira cross-coupling reaction. This key synthetic transformation is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The resulting diarylacetylene scaffold is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents and the rigid alkyne linker.[1][2]

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[3]

Synthesis of this compound

This compound can be synthesized via a Sonogashira coupling reaction through two primary routes:

  • Homocoupling of a terminal alkyne: The self-coupling of 1-ethynyl-4-fluorobenzene.

  • Cross-coupling of a terminal alkyne and an aryl halide: The reaction between 1-ethynyl-4-fluorobenzene and 1-fluoro-4-iodobenzene.

This document will focus on the cross-coupling approach, for which more specific procedural information is available for analogous reactions.

Applications in Research and Development

Fluorinated organic molecules are of high interest in drug discovery and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4][5] Diarylacetylenes, such as this compound, are rigid scaffolds that can be utilized in the following areas:

  • Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. The fluorine atoms can enhance electron mobility and improve material stability.

  • Medicinal Chemistry: As a core structure in the design of novel therapeutic agents. The rigid nature of the diarylacetylene linker can be used to orient pharmacophoric groups in a specific and predictable manner.

  • Molecular Probes and Imaging: The fluorescent properties of some diarylacetylenes make them suitable for use as molecular probes and in imaging applications.[6]

Data Presentation: Sonogashira Coupling Reaction Conditions

The following table summarizes typical reaction conditions for Sonogashira coupling reactions that can be adapted for the synthesis of this compound, based on protocols for similar diarylacetylene syntheses.

ParameterConditionReference
Aryl Halide 1-Fluoro-4-iodobenzene[3]
Terminal Alkyne 1-Ethynyl-4-fluorobenzene[3]
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄[7]
Copper(I) Co-catalyst Copper(I) iodide (CuI)[7]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[7]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)[8]
Temperature Room Temperature to 65°C[8]
Reaction Time 2 - 24 hours[9]
Atmosphere Inert (Nitrogen or Argon)[8]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e-g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol for the Synthesis of this compound:

This protocol is adapted from a general procedure for Sonogashira cross-coupling reactions.

Materials and Reagents:

  • 1-Fluoro-4-iodobenzene

  • 1-Ethynyl-4-fluorobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.01-0.03 equivalents).

  • Add 1-fluoro-4-iodobenzene (1.0 equivalent) and anhydrous THF.

  • Add triethylamine (2.0-3.0 equivalents) to the mixture and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of 1-ethynyl-4-fluorobenzene (1.1-1.2 equivalents) in anhydrous THF to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-65°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (from Cu cycle) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-alkyne Ar-Pd(II)(L2)-C≡C-R Transmetalation->Ar-Pd(II)-alkyne Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne->Reductive_Elimination Product Ar-C≡C-R Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (R-C≡C-H) Cu(I)X->Alkyne_Coordination Cu-alkyne_pi_complex [Cu(I)(C≡C-R)] Alkyne_Coordination->Cu-alkyne_pi_complex Deprotonation Deprotonation (Base) Cu-alkyne_pi_complex->Deprotonation Cu-acetylide Cu-C≡C-R Deprotonation->Cu-acetylide Cu-acetylide->Transmetalation Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Catalysts, Aryl Halide, Base, Alkyne) Reaction_Setup->Reagent_Addition Reaction Reaction (Stirring at RT or Heating) Reagent_Addition->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethyne in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-bis(4-fluorophenyl)ethyne as a promising building block for organic electronics. This document details its synthesis, potential applications in various organic electronic devices, and includes detailed experimental protocols. The fluorinated nature of this diarylethyne suggests enhanced stability and favorable electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Material Properties and Synthesis

This compound is a solid organic compound with the chemical formula C₁₄H₈F₂ and a molecular weight of 214.21 g/mol .[1][2] The presence of fluorine atoms can significantly influence the electronic properties of the molecule, generally leading to deeper HOMO and LUMO energy levels, which can improve air stability and affect charge injection and transport properties in electronic devices.

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. For the synthesis of this symmetric diarylethyne, a self-coupling of a 4-fluorophenylacetylene or a coupling of 1-ethynyl-4-fluorobenzene with 1-fluoro-4-iodobenzene can be employed.

Synthesis Workflow

Synthesis of this compound via Sonogashira Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product reactant1 1-Ethynyl-4-fluorobenzene reaction Sonogashira Coupling Reaction reactant1->reaction reactant2 1-Fluoro-4-iodobenzene reactant2->reaction catalyst1 Pd(PPh₃)₂Cl₂ catalyst1->reaction catalyst2 CuI catalyst2->reaction base Triethylamine (Et₃N) base->reaction solvent Anhydrous THF solvent->reaction temperature Room Temperature temperature->reaction atmosphere Inert (Argon) atmosphere->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Organic Electronics

While specific device performance data for this compound is not extensively reported in the literature, its structural similarity to other high-performance organic semiconductors allows for the projection of its potential applications. The rigid, conjugated core is beneficial for charge transport, while the fluorine substituents can enhance material stability and tune energy levels.

Organic Field-Effect Transistors (OFETs)

In OFETs, this compound could function as the active semiconductor layer. The planarity of the molecule may facilitate ordered packing in the solid state, which is crucial for efficient charge transport. Fluorination often leads to deeper HOMO levels, which can improve the air stability of p-type OFETs.

Illustrative OFET Performance Data

The following table presents hypothetical performance data for an OFET using this compound as the active layer. This data is based on typical values for similar fluorinated small molecule semiconductors and should be considered illustrative.

ParameterValue
Device Architecture Bottom-Gate, Top-Contact
Substrate Si/SiO₂ (300 nm)
Channel Length (L) 50 µm
Channel Width (W) 1000 µm
Hole Mobility (µh) 0.1 - 1.0 cm²/Vs
Electron Mobility (µe) 10⁻³ - 10⁻² cm²/Vs
On/Off Current Ratio > 10⁶
Threshold Voltage (Vth) -5 to -15 V
Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound could be utilized as a host material in the emissive layer or as an electron-transporting/hole-blocking layer, depending on its energy levels. Its wide bandgap, a common feature for diarylethyne compounds, would allow for efficient energy transfer to guest emitter molecules.

Illustrative OLED Performance Data

The table below shows hypothetical performance data for a phosphorescent OLED employing this compound as a host material. This data is for illustrative purposes.

ParameterValue
Device Structure ITO/HTL/EML/ETL/LiF/Al
Emissive Layer (EML) This compound host with Ir(ppy)₃ guest (8 wt%)
Maximum External Quantum Efficiency (EQE) 15 - 25%
Maximum Current Efficiency 40 - 60 cd/A
Maximum Power Efficiency 30 - 50 lm/W
Turn-on Voltage (at 1 cd/m²) 3.0 - 4.5 V
Emission Color Green (from Ir(ppy)₃)
Organic Photovoltaics (OPVs)

In OPVs, derivatives of this compound could be explored as either electron donor or acceptor materials, depending on the substituents attached to the core structure. The rigid backbone can promote good film morphology in bulk heterojunctions, which is essential for efficient exciton dissociation and charge transport.

Illustrative OPV Performance Data

The following table provides hypothetical performance data for a bulk heterojunction OPV using a derivative of this compound as the donor material. This data is for illustrative purposes.

ParameterValue
Device Architecture Inverted (ITO/ZnO/Active Layer/MoO₃/Ag)
Active Layer Donor:PC₇₁BM (1:1.5 w/w)
Power Conversion Efficiency (PCE) 6 - 9%
Open-Circuit Voltage (Voc) 0.85 - 1.0 V
Short-Circuit Current Density (Jsc) 10 - 14 mA/cm²
Fill Factor (FF) 0.60 - 0.70

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard Sonogashira coupling procedures.

Materials:

  • 1-Ethynyl-4-fluorobenzene

  • 1-Fluoro-4-iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous triethylamine (3.0 eq).

  • To this stirred solution, add 1-ethynyl-4-fluorobenzene (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford this compound as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes a general procedure for fabricating an OFET device for testing the performance of this compound.

OFET Fabrication Workflow

OFET Fabrication Workflow cluster_substrate Substrate Preparation cluster_deposition Material Deposition cluster_characterization Device Characterization substrate Si/SiO₂ Substrate cleaning Ultrasonic Cleaning (Acetone, IPA) substrate->cleaning treatment UV-Ozone or O₂ Plasma Treatment cleaning->treatment silylation HMDS or OTS Self-Assembled Monolayer treatment->silylation semiconductor Thermal Evaporation of this compound (50 nm) silylation->semiconductor electrodes Thermal Evaporation of Au Source/Drain Electrodes (50 nm) through a Shadow Mask semiconductor->electrodes measurement Electrical Measurement in Inert Atmosphere (Glovebox) electrodes->measurement analysis Extraction of Mobility, On/Off Ratio, and Threshold Voltage measurement->analysis

Caption: Workflow for fabricating and characterizing an OFET.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • This compound

  • Gold (Au) for source/drain electrodes

  • Shadow mask for defining electrode geometry

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with UV-ozone or an oxygen plasma to create a hydrophilic surface. Subsequently, treat the substrate with HMDS vapor or immerse it in an OTS solution to form a hydrophobic self-assembled monolayer (SAM). This improves the morphology of the organic semiconductor film.

  • Semiconductor Deposition: Deposit a 50 nm thick film of this compound onto the treated substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature should be held constant during deposition (e.g., at room temperature or slightly elevated).

  • Electrode Deposition: Define the source and drain electrodes by thermally evaporating a 50 nm layer of gold through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

  • Device Characterization: Transfer the fabricated device to a glovebox or probe station with an inert atmosphere for electrical characterization. Measure the output and transfer characteristics using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off current ratio, and threshold voltage.

References

Application Notes and Protocols: Cycloaddition Reactions of 1,2-Bis(4-fluorophenyl)ethyne with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful and atom-economical method for the synthesis of six-membered rings. These reactions are fundamental in organic synthesis, providing a robust pathway to complex cyclic and polycyclic structures that are often scaffolds for pharmacologically active molecules. This document provides detailed application notes and generalized experimental protocols for the cycloaddition reactions of the dienophile 1,2-bis(4-fluorophenyl)ethyne with various dienes. The fluorine substituents on the phenyl rings of the dienophile can influence its electronic properties and reactivity, potentially leading to unique adducts with applications in medicinal chemistry and materials science. While specific experimental data for the cycloaddition reactions of this compound is not extensively available in the literature, the following protocols are based on well-established procedures for analogous reactions with diphenylacetylene and provide a strong starting point for investigation.

General Considerations for Cycloaddition Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile. The reactivity of the dienophile is a critical factor for a successful reaction. Electron-withdrawing groups on the dienophile generally enhance its reactivity toward electron-rich dienes. The fluorine atoms on this compound are weakly electron-withdrawing, which may result in lower reactivity compared to dienophiles with stronger electron-withdrawing groups.[1][2] Consequently, thermal conditions or catalysis may be necessary to promote these cycloaddition reactions.

Experimental Protocols

The following are generalized protocols for the cycloaddition of this compound with cyclopentadiene, furan, and anthracene. These protocols are based on analogous reactions with diphenylacetylene and should be optimized for the specific substrate.

Protocol 1: Reaction with Cyclopentadiene

Objective: To synthesize 1,4-bis(4-fluorophenyl)-5,6-diphenyl-bicyclo[2.2.1]hepta-2,5-diene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or xylene (approx. 0.2 M solution).

  • Addition of Diene: Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to days depending on the reactivity.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired bicyclic adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Reaction with Furan

Objective: To synthesize 1,4-bis(4-fluorophenyl)-7-oxa-bicyclo[2.2.1]hepta-2,5-diene.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Anhydrous solvent (e.g., benzene, toluene, or sealed tube without solvent)

  • High-pressure reaction vessel or sealed tube

  • Heating source (oil bath or heating mantle)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reactant Setup: In a high-pressure reaction vessel or a thick-walled sealed tube, combine this compound (1.0 eq) and a large excess of freshly distilled furan (which can also serve as the solvent). Alternatively, dissolve the dienophile in a high-boiling inert solvent like toluene.

  • Reaction: Seal the vessel and heat the mixture to a temperature ranging from 100 °C to 180 °C. The retro-Diels-Alder reaction of the furan adduct is common, so careful temperature control is necessary.[3] Monitor the reaction by TLC or by analyzing small aliquots.

  • Work-up: After cooling to room temperature, carefully open the reaction vessel. If a solvent was used, remove it under reduced pressure. If furan was used in excess, it can be removed by evaporation.

  • Purification: Purify the resulting residue by column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the oxa-bridged cycloadduct.

  • Characterization: Analyze the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.

Protocol 3: Reaction with Anthracene

Objective: To synthesize 9,10-dihydro-9,10-[1',2'-bis(4-fluorophenyl)etheno]anthracene.

Materials:

  • This compound

  • Anthracene

  • High-boiling solvent (e.g., xylene, o-dichlorobenzene, or diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Methanol or hexane for recrystallization

Procedure:

  • Reactant Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and anthracene (1.0-1.2 eq) in a high-boiling solvent such as xylene or o-dichlorobenzene.[4][5]

  • Reaction: Heat the mixture to a high temperature (typically 140-250 °C, depending on the solvent) and maintain reflux with stirring. The reaction progress can be monitored by observing the disappearance of the characteristic blue fluorescence of anthracene under UV light or by TLC.[6]

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool. The product may precipitate from the solution upon cooling. If so, collect the crystals by vacuum filtration and wash with a cold solvent like methanol or hexane. If the product does not precipitate, reduce the solvent volume under vacuum and induce crystallization. Further purification can be achieved by recrystallization.

  • Characterization: Confirm the identity and purity of the adduct using melting point analysis, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation

As no specific experimental data for the cycloaddition of this compound is available, the following tables present hypothetical data based on analogous reactions. These tables are for illustrative purposes and the actual results may vary.

DieneReaction Conditions (Hypothetical)ProductYield (%) (Hypothetical)
CyclopentadieneToluene, 110 °C, 24 h1,4-bis(4-fluorophenyl)-5,6-diphenyl-bicyclo[2.2.1]hepta-2,5-diene65
FuranSealed tube, 150 °C, 48 h1,4-bis(4-fluorophenyl)-7-oxa-bicyclo[2.2.1]hepta-2,5-diene40
Anthraceneo-Dichlorobenzene, 180 °C, 12 h9,10-dihydro-9,10-[1',2'-bis(4-fluorophenyl)etheno]anthracene75

Table 1: Hypothetical Reaction Conditions and Yields for Cycloaddition Reactions.

ProductMelting Point (°C) (Hypothetical)¹H NMR (δ, ppm) (Hypothetical)¹⁹F NMR (δ, ppm) (Hypothetical)
Adduct with Cyclopentadiene155-1577.0-7.4 (m, 8H), 6.8 (t, 2H), 4.1 (s, 2H), 2.1 (s, 2H)-114.5
Adduct with Furan130-1327.1-7.5 (m, 8H), 6.9 (t, 2H), 5.5 (s, 2H)-115.0
Adduct with Anthracene248-2507.0-7.6 (m, 16H), 5.3 (s, 2H)-114.2

Table 2: Hypothetical Characterization Data for Cycloaddition Products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the cycloaddition products.

Cycloaddition_Workflow Reactants This compound + Diene Reaction Cycloaddition Reaction (Heating, Solvent) Reactants->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Purified Cycloadduct Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis Final Final Product Data Analysis->Final

Caption: General workflow for the cycloaddition reaction.

References

Application of 1,2-Bis(4-fluorophenyl)ethyne in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-bis(4-fluorophenyl)ethyne as a precursor in the synthesis of various fluorinated heterocycles. The incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile building block for accessing a range of fluorinated quinoxalines, pyridazines, and potentially other heterocyclic systems through various chemical transformations, primarily cycloaddition reactions.

Synthesis of Fluorinated Quinoxalines

A primary application of this compound in heterocycle synthesis involves its conversion to 1,2-bis(4-fluorophenyl)ethane-1,2-dione, which then serves as a key intermediate for the synthesis of fluorinated quinoxalines. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Oxidation of this compound to 1,2-Bis(4-fluorophenyl)ethane-1,2-dione

The alkyne can be oxidized to the corresponding 1,2-dicarbonyl compound (a benzil derivative). This transformation is a crucial first step for the subsequent synthesis of quinoxalines.

Experimental Protocol: Oxidation of a Diarylethyne

This protocol is adapted from a general method for the oxidation of diarylethynes.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Dichloromethane

Procedure:

  • A solution of this compound in ethanol is prepared.

  • An aqueous solution of sodium hydroxide is added to the ethanolic solution of the alkyne.

  • The mixture is stirred vigorously while a solution of potassium permanganate in water is added dropwise. The reaction temperature should be maintained between 20-25 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.

  • The mixture is filtered to remove the manganese dioxide.

  • The filtrate is extracted with dichloromethane.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1,2-bis(4-fluorophenyl)ethane-1,2-dione, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Condensation with o-Phenylenediamines to form Quinoxalines

The resulting 1,2-bis(4-fluorophenyl)ethane-1,2-dione can be condensed with various substituted o-phenylenediamines to afford a library of 6,7-bis(4-fluorophenyl)quinoxaline derivatives.

Experimental Protocol: Synthesis of 6,7-Disubstituted-2,3-bis(4-fluorophenyl)quinoxalines

Materials:

  • 1,2-Bis(4-fluorophenyl)ethane-1,2-dione

  • Substituted 1,2-diaminobenzene

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 1,2-bis(4-fluorophenyl)ethane-1,2-dione (1.0 mmol) in ethanol (10 mL), add the substituted 1,2-diaminobenzene (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 6,7-disubstituted-2,3-bis(4-fluorophenyl)quinoxaline.

Table 1: Synthesis of Fluorinated Quinoxalines

Entryo-Phenylenediamine DerivativeProductYield (%)
11,2-Diaminobenzene6,7-Bis(4-fluorophenyl)quinoxaline>90
24,5-Dimethyl-1,2-diaminobenzene6,7-Dimethyl-2,3-bis(4-fluorophenyl)quinoxaline>90
34-Nitro-1,2-diaminobenzene6-Nitro-2,3-bis(4-fluorophenyl)quinoxaline~85

Diagram 1: Synthesis of Fluorinated Quinoxalines

Synthesis_of_Fluorinated_Quinoxalines cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation Alkyne This compound Dione 1,2-Bis(4-fluorophenyl)ethane-1,2-dione Alkyne->Dione KMnO4, NaOH Quinoxaline Fluorinated Quinoxaline Diamine o-Phenylenediamine Diamine->Quinoxaline EtOH, H+

Caption: Workflow for the synthesis of fluorinated quinoxalines.

Synthesis of Fluorinated Pyridazines via [4+2] Cycloaddition

While direct [4+2] cycloaddition of this compound with a diene to form a pyridazine is not well-documented, a related approach involves the reaction of a fluorinated tetrazine with an alkyne. This inverse-electron-demand Diels-Alder reaction is a powerful method for the synthesis of pyridazines.

Experimental Protocol: Synthesis of a Fluorinated Pyridazine from a Tetrazine

This protocol describes the synthesis of a related fluorinated pyridazine and can be adapted for reactions with this compound.

Materials:

  • 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine

  • A strained alkyne (e.g., bicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, BCN)

  • Methanol (MeOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolve 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine (1.0 equiv) in the chosen solvent (MeOH or MeCN).

  • Add the strained alkyne (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the fluorinated pyridazine.

Table 2: Reaction Rates for the Synthesis of a Fluorinated Pyridazine

EntrySolventSecond-Order Rate Constant (M⁻¹s⁻¹)
1MeOH2.7
2MeCN1.4

Diagram 2: Inverse-Electron-Demand Diels-Alder Reaction

Diels_Alder_Reaction Tetrazine 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine Pyridazine Fluorinated Pyridazine Tetrazine->Pyridazine Alkyne Strained Alkyne Alkyne->Pyridazine [4+2] Cycloaddition

Caption: General scheme for pyridazine synthesis.

Potential Synthesis of Fluorinated Pyrazoles and Pyrroles

The synthesis of fluorinated pyrazoles and pyrroles from this compound is less established. However, analogous reactions with other diarylalkynes suggest potential synthetic routes.

  • Pyrazoles: 1,3-Dipolar cycloaddition of diazo compounds with this compound could potentially yield 3,4-bis(4-fluorophenyl)pyrazoles. The regioselectivity of this reaction would need to be determined.

  • Pyrroles: Multi-component reactions involving the alkyne, an amine, and a carbonyl source could be explored for the synthesis of polysubstituted fluorinated pyrroles.

Further research is required to develop specific and efficient protocols for these transformations.

Biological Relevance and Signaling Pathways

Fluorinated heterocycles are of significant interest in drug discovery due to their potential to interact with various biological targets.

  • Quinoxalines: Many quinoxaline derivatives have been reported to exhibit potent anticancer activity. Their mechanism of action often involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), or intercalation into DNA. The cytotoxic effects of 6,7-bis(4-fluorophenyl)quinoxaline derivatives would warrant investigation against various cancer cell lines to elucidate their potential as therapeutic agents.

  • Pyridazines: Fluorinated pyridazines have been investigated for a range of biological activities, including as antibacterial and antifungal agents. Some pyridazinone derivatives have been explored as cardiac positron emission tomography (PET) tracers, highlighting their potential in diagnostic applications.

  • Pyrazoles: Fluorinated pyrazoles are known to be potent inhibitors of various kinases, including p38 kinase and Aurora kinases, which are implicated in inflammatory diseases and cancer. The kinase inhibitory activity of pyrazoles derived from this compound would be a promising area of investigation.

Diagram 3: Potential Kinase Inhibition by Fluorinated Heterocycles

Kinase_Inhibition Heterocycle Fluorinated Heterocycle (e.g., Quinoxaline, Pyrazole) Kinase Protein Kinase (e.g., EGFR, p38) Heterocycle->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Signaling Downstream Signaling (Proliferation, Inflammation) Phospho_Substrate->Cell_Signaling

Application Notes and Protocols: Metal-Catalyzed Reactions of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(4-fluorophenyl)ethyne is a symmetrical internal alkyne that serves as a valuable building block in organic synthesis. The presence of the fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and providing a route to complex fluorinated organic molecules. These fluorinated products are of particular interest to researchers in drug development and materials science due to their unique physicochemical and biological properties. This document provides detailed application notes and protocols for a key metal-catalyzed reaction involving this substrate.

Application Note 1: Gold-Catalyzed Four-Component Oxo-Arylfluorination

This application note details a gold-catalyzed four-component reaction that achieves the oxo-arylfluorination of this compound. This reaction efficiently breaks the carbon-carbon triple bond to form four new chemical bonds: a carbonyl group (C=O), a new carbon-carbon bond, and a carbon-fluorine bond.[1][2] This transformation provides a direct route to highly functionalized α,α-disubstituted-α-fluoroketones, which are valuable scaffolds in medicinal chemistry.

The reaction utilizes a gold(I) catalyst, which is oxidized to a gold(III) species by an electrophilic fluorine source, Selectfluor.[1][2][3] The gold(III) intermediate then participates in a catalytic cycle involving an arylboronic acid and water to yield the final product.[3]

Key Features:

  • Multicomponent Reaction: Forms multiple bonds in a single step.

  • High Atom Economy: Incorporates atoms from four different reactants into the final product.

  • Access to Fluorinated Ketones: Synthesizes structurally complex α-fluoroketones.[4]

  • Mild Reaction Conditions: The reaction proceeds at a moderate temperature.[1][2]

Quantitative Data Summary

The following table summarizes the typical reactants, conditions, and outcomes for the gold-catalyzed oxo-arylfluorination of a substrate structurally analogous to this compound, as reported in the literature.

Alkyne SubstrateArylboronic AcidCatalystReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound (analogue)4-Methylphenylboronic acid(4-CF₃Ph)₃PAuCl (10 mol%)Selectfluor (4.0 equiv.), H₂O (2.0 equiv.)MeCN501278

Data is based on a closely related substrate from the cited literature and represents an expected outcome for this compound.[2]

Experimental Protocol

This protocol is adapted from the general procedure for the gold-catalyzed oxo-arylfluorination of internal alkynes.[1][2]

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • (4-CF₃Ph)₃PAuCl (Gold Catalyst)

  • Selectfluor

  • Acetonitrile (MeCN, anhydrous)

  • Water (deionized)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried Schlenk tube under an air atmosphere, add this compound (0.1 mmol, 1.0 equiv.), 4-methylphenylboronic acid (0.3 mmol, 3.0 equiv.), (4-CF₃Ph)₃PAuCl (0.01 mmol, 10 mol%), and Selectfluor (0.4 mmol, 4.0 equiv.).

  • Add anhydrous acetonitrile (2.0 mL) to the tube, followed by deionized water (0.2 mmol, 2.0 equiv.).

  • Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 12 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-bis(4-fluorophenyl)-1-(p-tolyl)ethan-1-one derivative.

Reaction Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the gold-catalyzed oxo-arylfluorination reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Gold Catalyst - Selectfluor add_solvents Add Solvents: - Acetonitrile - Water start->add_solvents heat Heat to 50°C Stir for 12h add_solvents->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Final Product: α,α-disubstituted-α-fluoroketone purify->end

Caption: Experimental workflow for the gold-catalyzed oxo-arylfluorination.

reaction_mechanism Proposed Catalytic Cycle AuI Au(I) Catalyst Intermediate9 Five-membered Intermediate [9] AuI->Intermediate9 π-activation Alkyne This compound Alkyne->Intermediate9 AuIII_species Vinyl-Au(III) Species [10] Intermediate9->AuIII_species Oxidation Selectfluor1 Selectfluor Selectfluor1->AuIII_species Intermediate12 Intermediate [12] AuIII_species->Intermediate12 Reductive Elimination Arylboronic Ar-B(OH)₂ Arylboronic->Intermediate12 Intermediate12->AuI Regeneration Intermediate13 Adduct [13] Intermediate12->Intermediate13 Nucleophilic Attack H2O H₂O H2O->Intermediate13 Product α-Fluoroketone Product Intermediate13->Product Nucleophilic Fluorination Selectfluor2 Selectfluor Selectfluor2->Product

Caption: Proposed mechanism for the gold-catalyzed oxo-arylfluorination.[3]

References

Protocol for the purification of 1,2-Bis(4-fluorophenyl)ethyne by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 1,2-Bis(4-fluorophenyl)ethyne by Recrystallization

For researchers, scientists, and drug development professionals, obtaining high-purity compounds is critical for accurate experimental results and the successful development of new therapeutic agents. This compound is a diarylacetylene derivative with potential applications in materials science and as a building block in medicinal chemistry. This document provides a detailed protocol for the purification of this compound via recrystallization, a fundamental technique for the purification of solid organic compounds.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1][2] The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent and be removed by hot filtration, or be soluble in the cold solvent and remain in the mother liquor after the desired compound has crystallized.

Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. Based on the nonpolar nature of diarylacetylenes and solubility data for related compounds, a nonpolar solvent or a mixed-solvent system is a suitable starting point. For this compound, a good candidate solvent system is a mixture of a nonpolar solvent in which the compound is soluble (like dichloromethane or toluene) and a nonpolar "anti-solvent" in which it is less soluble (like hexane or ethanol). This protocol will utilize a mixed solvent system of dichloromethane and hexane.

Table 1: Quantitative Data for Recrystallization of this compound

ParameterValue/RangeNotes
Compound This compound-
CAS Number 5216-31-9[3][4][5]
Molecular Formula C₁₄H₈F₂[4][5]
Molecular Weight 214.21 g/mol [5]
Physical Form Solid[4]
Recrystallization Solvents Dichloromethane (DCM) / HexaneA mixed solvent system is employed.
Initial Dissolution Temperature ~40 °C (Boiling point of DCM)Gentle heating is required.
Crystallization Temperature Room Temperature, then 0-4 °CGradual cooling promotes larger crystal growth.
Expected Purity >98%Purity can be assessed by melting point, NMR, or HPLC.
Expected Yield 70-90%Yield is dependent on the initial purity and careful technique.

Experimental Protocol

Materials:

  • Crude this compound

  • Dichloromethane (DCM), reagent grade

  • Hexane, reagent grade

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of dichloromethane to the flask, just enough to form a slurry at room temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add dichloromethane dropwise until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, it may be due to an excess of solvent. The solution volume can be reduced by gentle heating or by blowing a stream of inert gas (e.g., nitrogen) over the surface. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can provide a surface for crystal nucleation. The slow addition of a small amount of the anti-solvent (hexane) can also induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove all traces of solvent.

Experimental Workflow

G cluster_0 Purification Workflow A Crude this compound B Dissolve in minimal hot Dichloromethane A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slowly cool to room temperature C->D E Cool in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold Hexane F->G H Dry purified crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethyne as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-difluorodiphenylacetylene, is a symmetrically substituted diarylalkyne. While not extensively documented as a fluorescent probe in biological applications, its structural similarity to other fluorescent diarylalkynes suggests potential utility in this area. The rigid, conjugated system of the diphenylacetylene core is known to give rise to fluorescence, and the terminal fluorine atoms can modulate its photophysical properties and metabolic stability.[1][2] Fluorine substitution is a common strategy in drug development to enhance pharmacokinetic properties.[1][2]

This document provides an overview of the known properties of this compound and presents hypothetical application protocols based on the characteristics of similar fluorinated organic fluorophores. These protocols are intended as a starting point for research and will require optimization and validation for specific experimental systems.

Chemical and Physical Properties

PropertyValueReference
CAS Number 5216-31-9N/A
Molecular Formula C₁₄H₈F₂N/A
Molecular Weight 214.21 g/mol N/A
Appearance SolidN/A
Purity Typically ≥97%N/A
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water.N/A

Postulated Photophysical Properties

ParameterEstimated ValueNotes
Excitation Wavelength (λex) ~320 - 360 nmThe exact maximum will be solvent-dependent.
Emission Wavelength (λem) ~380 - 450 nmExpected to be in the blue region of the spectrum. The emission is likely to show some solvatochromism.
Quantum Yield (ΦF) Moderate to HighThe rigid structure may limit non-radiative decay pathways.
Molar Absorptivity (ε) HighTypical for conjugated aromatic systems.
Stokes Shift ~60 - 90 nmThe difference between the excitation and emission maxima.

Potential Applications and Experimental Protocols

The lipophilic nature of this compound suggests its potential application in staining lipid-rich structures or as a building block for more complex, targeted probes.

Application: General Staining of Hydrophobic Cellular Structures

Principle: Due to its hydrophobicity, the probe may preferentially accumulate in lipid membranes and other nonpolar environments within cells, allowing for their visualization by fluorescence microscopy.

Protocol for Staining of Live Cells:

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.

  • Staining Solution Preparation: Dilute the stock solution in a serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS), pH 7.4. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set appropriate for the experimentally determined excitation and emission maxima).

experimental_workflow_staining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis Probe_Stock Prepare 1-10 mM Stock in DMSO Staining_Solution Dilute Stock to 1-10 µM in Medium Probe_Stock->Staining_Solution Cell_Culture Culture Cells on Imaging Dish Wash_1 Wash Cells with PBS Cell_Culture->Wash_1 Incubate Incubate with Staining Solution (15-30 min) Wash_1->Incubate Wash_2 Wash Cells 2-3x with PBS Incubate->Wash_2 Image Fluorescence Microscopy Wash_2->Image

Fig 1. Experimental workflow for live-cell staining.
Application: Precursor for Synthesis of Targeted Fluorescent Probes

Principle: The terminal alkyne functionality of this compound can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it to biomolecules or targeting ligands. This allows for the creation of specific probes for various biological targets.

Generalized Protocol for Probe Synthesis via Click Chemistry:

  • Azide-Functionalized Ligand: Synthesize or obtain a targeting ligand (e.g., peptide, small molecule inhibitor) containing an azide group.

  • Reaction Setup: In a suitable solvent (e.g., a mixture of t-butanol and water), dissolve the azide-functionalized ligand and a slight molar excess of this compound.

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Reaction: Add the copper(I) catalyst to the reaction mixture. Allow the reaction to proceed at room temperature with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the resulting fluorescent probe conjugate using an appropriate chromatographic method (e.g., HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.

signaling_pathway_synthesis Alkyne This compound (Fluorophore Core) Click_Reaction Click Reaction (CuAAC) Alkyne->Click_Reaction Azide Azide-Modified Targeting Ligand Azide->Click_Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) Catalyst->Click_Reaction Probe Targeted Fluorescent Probe Click_Reaction->Probe

Fig 2. Logical relationship for targeted probe synthesis.

Considerations and Limitations

  • Phototoxicity: The potential for phototoxicity upon excitation with UV light should be evaluated, especially for live-cell imaging.

  • Photostability: The photostability of the probe under imaging conditions needs to be determined to avoid signal loss during time-lapse experiments.

  • Specificity: As a non-targeted hydrophobic dye, staining is likely to be non-specific. For targeted applications, the synthesis and validation of a conjugated probe are necessary.

  • Quantum Yield in Biological Environments: The fluorescence quantum yield can be highly dependent on the local environment. It is important to characterize the probe's fluorescence in relevant biological media.

Safety and Handling

Handle this compound with standard laboratory safety precautions. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer

The application notes and protocols provided herein are for research purposes only and are based on the chemical properties of this compound and its similarity to other fluorescent molecules. These protocols have not been validated and will require significant optimization for any specific application. The user assumes all responsibility for the proper handling and use of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-bis(4-fluorophenyl)ethyne via Sonogashira coupling.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Sonogashira coupling reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Sonogashira coupling can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

1. Reagent and Catalyst Quality:

  • Palladium Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). The solution turning black immediately upon adding reagents can sometimes indicate palladium black precipitation, a sign of catalyst decomposition.[1] Using a fresh, high-quality palladium catalyst is crucial. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst. It should be a white to light tan powder. A green or blue appearance indicates oxidation to Cu(II), which is ineffective. Using fresh, high-purity CuI is recommended.

  • Base: The base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), plays a critical role.[3] It neutralizes the hydrogen halide formed and aids in the deprotonation of the alkyne. Ensure the amine is dry and free of impurities.

  • Solvent: Solvents should be anhydrous and deoxygenated. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. The presence of water can negatively impact the catalytic cycle.[1]

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable Glaser-Hay homocoupling of the alkyne starting material.[3][4] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by using techniques like freeze-pump-thaw cycles for degassing.

  • Temperature: While many Sonogashira couplings can be performed at room temperature, especially with aryl iodides, sluggish reactions may benefit from gentle heating.[3] However, excessive heat can promote catalyst decomposition. For aryl bromides, heating is generally required.[3]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield reagent_quality Check Reagent Quality (Pd catalyst, CuI, base, solvent) start->reagent_quality reagent_quality->start Replace faulty reagents inert_atmosphere Ensure Strict Inert Atmosphere reagent_quality->inert_atmosphere If reagents are good inert_atmosphere->start Improve degassing optimize_temp Optimize Reaction Temperature inert_atmosphere->optimize_temp If atmosphere is inert optimize_temp->start Re-evaluate conditions monitor_time Monitor Reaction Progress optimize_temp->monitor_time After optimization ligand_choice Consider Ligand Modification monitor_time->ligand_choice If still low yield copper_free Attempt Copper-Free Conditions ligand_choice->copper_free If no improvement success Improved Yield copper_free->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products (e.g., Homocoupling)

Question: I am observing significant amounts of a side product that I suspect is the homocoupled dimer of my alkyne starting material. How can I minimize this?

Answer:

The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as the Glaser-Hay coupling.[3][4] This is primarily mediated by the copper co-catalyst in the presence of oxygen.

Minimization Strategies:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture.[4] Employ robust degassing techniques for your solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol.[2][3] While these reactions may sometimes be slower, they eliminate the primary pathway for Glaser coupling.[4]

  • Controlled Addition of Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Table 1: Comparison of Standard vs. Copper-Free Sonogashira Conditions

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst Typically CuI (1-5 mol%)None
Primary Side Reaction Glaser-Hay HomocouplingCan still have side reactions, but Glaser coupling is eliminated.
Reaction Rate Generally fasterCan be slower, may require more forcing conditions.
Oxygen Sensitivity HighLess sensitive to homocoupling, but inert atmosphere is still recommended for catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: There are two primary routes:

  • Coupling of 4-fluoroiodobenzene with acetylene gas: This involves bubbling acetylene gas through a solution containing the aryl halide, catalyst, and base.

  • Coupling of 4-fluorophenylacetylene with 4-fluoroiodobenzene (or 4-fluorobromobenzene): This is often a more practical approach as it avoids the handling of gaseous acetylene.

The reactivity of the aryl halide is a key consideration, with the general trend being: Aryl Iodide > Aryl Bromide > Aryl Chloride.[2][3] Therefore, using 4-fluoroiodobenzene will generally lead to milder reaction conditions and faster reaction times compared to 4-fluorobromobenzene.

Q2: Which palladium catalyst and ligands are most suitable?

A2: For standard Sonogashira couplings, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and effective.[2] The choice of ligand can be critical, especially for less reactive aryl halides. Bulky and electron-rich phosphine ligands can enhance the rate of the reaction.[2][4]

Q3: What is the role of the base and which one should I choose?

A3: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed during the catalytic cycle.[3] Triethylamine (Et₃N) is a common and effective choice.[5] Other amine bases like diisopropylamine (DIPA) or piperidine can also be used. The amine is often used in excess, and can sometimes serve as the solvent.[1]

Q4: Can this reaction be performed under "green" or more sustainable conditions?

A4: Yes, research has focused on developing more sustainable Sonogashira protocols. This includes using aqueous media, minimizing the use of organic solvents, and developing reusable catalysts.[5] Some methods have also been developed that are amine-free, further improving the environmental profile of the reaction.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 4-fluoroiodobenzene

  • 4-fluorophenylacetylene

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 1-2 mol%) and CuI (e.g., 2-4 mol%).

  • Add the anhydrous, deoxygenated solvent, followed by triethylamine.

  • Add 4-fluoroiodobenzene to the mixture.

  • Finally, add 4-fluorophenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation (R-C≡CH, Base) cu_acetylide->pd_complex cu_acetylide->cu_x To Pd Cycle

Caption: The interconnected catalytic cycles in a standard Sonogashira coupling.

References

Side reactions and byproducts in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide (commonly 4-fluoroiodobenzene or 4-fluorobromobenzene) with a terminal alkyne (4-fluorophenylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][3]

Q2: What is the primary and most common side reaction observed during the Sonogashira synthesis of this compound?

A2: The most significant side reaction is the oxidative homocoupling of the terminal alkyne, 4-fluorophenylacetylene, to form 1,4-Bis(4-fluorophenyl)buta-1,3-diyne. This is also known as the Glaser-Hay coupling.[1][2][4][5] This side reaction is particularly favored in the presence of oxygen and the copper(I) co-catalyst.[2][6]

Q3: Can the Sonogashira coupling be performed without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are a common strategy to minimize the formation of the homocoupled diyne byproduct.[3][6] These reactions often require alternative conditions, such as different ligands or higher temperatures, to achieve good yields.

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[6][7] This can be caused by impurities in the reagents or solvent, inappropriate reaction temperature, or the choice of solvent itself, with some anecdotal evidence suggesting THF may promote its formation.[6][7]

Q5: What is the general reactivity order for the aryl halide coupling partner?

A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity from most to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride.[6] Consequently, 4-fluoroiodobenzene is more reactive and can often be coupled at lower temperatures than 4-fluorobromobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the palladium catalyst and copper(I) co-catalyst are fresh and have been stored under appropriate conditions to prevent degradation. Use of an older or improperly stored catalyst can lead to significantly reduced activity.[6]
Poor Reagent Quality Purify the aryl halide and terminal alkyne starting materials to remove any impurities that could poison the catalyst. Ensure all reagents are anhydrous.
Inadequate Degassing The presence of oxygen can facilitate the unwanted Glaser-Hay homocoupling of the alkyne and lead to catalyst decomposition.[2][6] Thoroughly degas the solvent and reaction mixture using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[6]
Inappropriate Solvent Ensure the chosen solvent is dry and suitable for the reaction. While THF is commonly used, in some cases it may promote the formation of palladium black.[7] Consider alternative solvents like DMF, dioxane, or acetonitrile.[8]
Incorrect Base An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[6] Ensure the base is dry and used in a sufficient excess.
Suboptimal Temperature If using a less reactive aryl halide like 4-fluorobromobenzene, a higher reaction temperature may be necessary to drive the oxidative addition step.[8] Conversely, excessively high temperatures can lead to catalyst decomposition.
Issue 2: Significant Formation of 1,4-Bis(4-fluorophenyl)buta-1,3-diyne (Homocoupling Byproduct)
Potential Cause Troubleshooting Recommendation
Presence of Oxygen As mentioned above, rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the alkyne.[2][6]
Copper(I) Co-catalyst The copper(I) salt is a known promoter of Glaser-Hay coupling.[1][3] Consider performing a copper-free Sonogashira reaction. This may require adjusting other reaction parameters, such as the palladium catalyst, ligand, and temperature.[6]
High Catalyst Concentration High concentrations of the catalyst, in the presence of oxygen, can increase the rate of homocoupling.[2]

Experimental Protocol: Sonogashira Coupling for this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Fluoroiodobenzene

  • 4-Fluorophenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 1-2 mol%) and copper(I) iodide (e.g., 2-4 mol%).

  • Add the aryl halide, 4-fluoroiodobenzene (1.0 equivalent), and the terminal alkyne, 4-fluorophenylacetylene (1.1-1.2 equivalents).

  • Add the anhydrous solvent (THF or DMF) and triethylamine (2-3 equivalents).

  • Thoroughly degas the reaction mixture by three cycles of freeze-pump-thaw or by bubbling with an inert gas for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C, depending on the aryl halide and solvent) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_byproduct High Homocoupling Byproduct? start->check_byproduct success Successful Synthesis check_yield->success No catalyst Check Catalyst Activity - Use fresh Pd and Cu catalysts - Store properly check_yield->catalyst Yes check_byproduct->success No oxygen Exclude Oxygen Rigorously - Improve degassing technique - Maintain inert atmosphere check_byproduct->oxygen Yes reagents Verify Reagent Quality - Purify starting materials - Use anhydrous reagents catalyst->reagents degassing Improve Degassing - Freeze-pump-thaw - Inert gas sparging reagents->degassing conditions Optimize Conditions - Adjust temperature - Change solvent/base degassing->conditions conditions->start Retry Synthesis copper_free Switch to Copper-Free Protocol - Avoids Glaser-Hay coupling oxygen->copper_free copper_free->start Retry Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting low yields in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address low yields in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a reaction commonly achieved via Sonogashira cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My reaction resulted in a very low yield of the desired product. What are the most common general causes?

Low yields in Sonogashira couplings can stem from several factors. The most common issues include inefficient catalyst activity, degradation of the palladium catalyst, unwanted side reactions like homocoupling (Glaser coupling), and suboptimal reaction conditions.[1][2][3] A systematic check of your reagents, solvent, atmosphere, and temperature is the first step in troubleshooting.

Q2: Soon after adding all my reagents, the reaction mixture turned black. What does this indicate?

The formation of a black precipitate usually indicates the decomposition of the Pd(0) catalyst to palladium black. This inactive form of palladium will not participate in the catalytic cycle, leading to low or no conversion. This can be caused by impurities, using a solvent that promotes precipitation (like THF in some cases), or insufficient ligand to stabilize the Pd(0) species.

Q3: I isolated a significant amount of a byproduct, 1,4-Bis(4-fluorophenyl)buta-1,3-diyne. How can I prevent this?

This byproduct is the result of the homocoupling of your alkyne starting material (4-fluorophenylacetylene), a common side reaction known as Glaser coupling.[2][3][4] This is particularly prevalent in copper-catalyzed Sonogashira reactions when oxygen is present.[1][3] To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. Alternatively, employing a "copper-free" Sonogashira protocol can eliminate this side reaction.[2][5][6]

Q4: My starting aryl halide (e.g., 4-fluorobromo- or 4-fluoroiodobenzene) is largely unrecovered. What is the likely problem?

If your starting material remains unreacted, the catalytic cycle is likely stalled at the oxidative addition step, which is often rate-determining.[6] This can be due to:

  • Inactive Catalyst: The Pd(0) catalyst is not being generated or has decomposed.

  • Aryl Halide Reactivity: Aryl bromides are less reactive than aryl iodides, and aryl chlorides are even more challenging.[6] For aryl bromides or chlorides, higher temperatures or more specialized, electron-rich ligands may be necessary to facilitate oxidative addition.[6][7]

  • Low Temperature: The reaction temperature may be too low, especially for less reactive halides like aryl bromides.[7]

Q5: How critical is the choice of base and solvent for this reaction?

Both are highly critical. The base is required to neutralize the hydrogen halide byproduct formed during the reaction.[2] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common and can often serve as the solvent as well.[2] The solvent must be able to dissolve all components of the reaction.[4] The choice of solvent can significantly impact reaction kinetics and selectivity.[4] If solubility is an issue, solvents like DMF or THF can be used, but ensure they are thoroughly degassed and anhydrous.[2][7]

Q6: Should I be concerned about oxygen and water in my reaction?

Yes. Sonogashira reactions require deaerated conditions. Oxygen promotes the undesirable homocoupling of the alkyne.[2][3] Furthermore, the Pd(0) catalyst complexes are often unstable in the presence of air.[2] While the reaction is not overtly sensitive to trace amounts of water, using anhydrous solvents and reagents is good practice to ensure reproducibility and prevent potential side reactions.

Troubleshooting Summary

SymptomPotential Cause(s)Recommended Solution(s)
Reaction turns black Decomposition of Pd(0) catalyst to palladium black.Ensure rigorous degassing; use fresh, high-quality ligands and solvents; consider a different solvent system (e.g., DMF instead of THF).
High amount of homocoupled diyne Presence of oxygen promoting Glaser coupling.Perform reaction under a strictly inert atmosphere (Argon or Nitrogen); use copper-free Sonogashira conditions.[3][5][6]
Unreacted aryl halide Inactive catalyst; low reaction temperature; low halide reactivity (Br < I).Increase temperature; switch from aryl bromide to the more reactive aryl iodide; use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands).[6][7]
Low conversion, messy reaction Impure reagents or solvents; suboptimal base.Use freshly distilled/purified solvents and bases; ensure the alkyne is of high purity; screen different bases (e.g., TEA, DIPA, K₂CO₃).[2][8]
Reaction fails to start Poor quality catalyst; catalyst not reduced to active Pd(0) form.Use a fresh bottle of palladium catalyst; ensure proper activation if starting from a Pd(II) source.

Recommended Experimental Protocol

This protocol describes a standard copper-co-catalyzed Sonogashira coupling for the synthesis of this compound from 4-fluoroiodobenzene and 4-fluorophenylacetylene.

Materials:

  • 4-Fluoroiodobenzene (1.0 eq)

  • 4-Fluorophenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (TEA) (3-5 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-fluoroiodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF (or DMF) to dissolve the solids, followed by the triethylamine.

  • Stir the mixture for 5-10 minutes.

  • Slowly add 4-fluorophenylacetylene via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper catalyst and amine salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visual Guides

Troubleshooting Workflow

G start Low Yield or Reaction Failure check_color Observe Reaction Mixture: What is the color? start->check_color check_tlc Analyze Crude Mixture: TLC / GC-MS start->check_tlc black_ppt Symptom: Mixture turned black check_color->black_ppt Black Precipitate homocoupling Symptom: Significant byproduct (dimer) check_tlc->homocoupling Diyne byproduct detected no_reaction Symptom: Mainly unreacted starting material check_tlc->no_reaction Aryl halide remains cause_pd_black Cause: Pd(0) decomposition black_ppt->cause_pd_black cause_glaser Cause: Oxygen-promoted homocoupling homocoupling->cause_glaser cause_inactive Cause: Inactive catalyst or conditions too mild no_reaction->cause_inactive solution_pd_black Solution: - Improve degassing - Use fresh ligands/solvents - Change solvent cause_pd_black->solution_pd_black solution_glaser Solution: - Ensure strict inert atmosphere - Use copper-free protocol cause_glaser->solution_glaser solution_inactive Solution: - Increase temperature - Use more reactive halide (I > Br) - Use different ligand/catalyst cause_inactive->solution_inactive

Caption: A workflow diagram for troubleshooting low yields in Sonogashira couplings.

Simplified Sonogashira Catalytic Cycle

G cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-C≡CR L₂ pd_complex->alkynyl_pd Transmetalation product Ar-C≡C-R alkynyl_pd->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu-C≡CR cu_acetylide->pd_complex from Cu cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation alkyne->cu_acetylide + CuI + Base base Base cui CuI

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Purification of 1,2-Bis(4-fluorophenyl)ethyne and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via Sonogashira coupling, can lead to several impurities.[1][2] These often include unreacted starting materials such as 4-fluoro-iodobenzene or 4-fluorophenylacetylene, catalyst residues (palladium and copper), and side-products from homocoupling of the terminal alkyne, which is a known issue in copper-catalyzed reactions.[3][4]

Q2: What are the primary methods for purifying this compound?

A2: The most common purification techniques include:

  • Flash Column Chromatography: A fundamental and widely used method for separating reaction mixtures on a preparative scale.[5][6]

  • Recrystallization: An effective technique for obtaining highly pure solid compounds, provided a suitable solvent system can be identified.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): This method offers high resolution and is ideal for achieving final purity levels greater than 98%.[5]

Q3: How does the presence of fluorine atoms affect the purification strategy?

A3: The high electronegativity of fluorine atoms can alter a molecule's solubility and chromatographic behavior compared to its non-fluorinated counterparts.[5] This can lead to unique intermolecular interactions, potentially causing issues like peak tailing in chromatography due to strong interactions with silica gel.[7] Therefore, purification strategies must be specifically tailored to the properties of the fluorinated molecule.[5]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of analytical methods is crucial for confirming purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for confirming the chemical structure and assessing purity.[5] The absence of unexpected signals in the NMR spectrum is a strong indicator of a pure compound.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for confirming the molecular weight of the target compound and evaluating its purity.[5]

Troubleshooting Purification Challenges

Q5: My compound and a key impurity are co-eluting during column chromatography. What should I do?

A5: Co-elution occurs when the target compound and an impurity have very similar polarities under the chosen conditions.[7] To resolve this, you can:

  • Optimize Selectivity: Try changing the stationary phase (e.g., switch from a standard silica or C18 column to a phenyl-hexyl or a specialized fluorinated phase).[7]

  • Alter the Mobile Phase: Switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can change the elution order and improve separation.[7]

  • Employ an Orthogonal Technique: If chromatography fails to provide adequate separation, consider a different purification method with an alternative separation mechanism, such as recrystallization.[7]

Q6: I am observing poor peak shape (tailing) during HPLC analysis. What is the cause and how can I fix it?

A6: Peak tailing is often caused by strong, secondary interactions between the polar fluorinated analyte and residual silanol groups on the silica-based stationary phase.[7] To improve peak shape:

  • Use a Deactivated Column: Employ an end-capped column to minimize unwanted silanol interactions.[7]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from your compound's pKa to maintain a single ionic form.[7]

  • Add Mobile Phase Modifiers: For reversed-phase chromatography, adding a small amount of an additive like trifluoroacetic acid (TFA) can often improve peak symmetry.[7]

  • Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[7]

Q7: My attempt to purify my diarylacetylene derivative by recrystallization was unsuccessful. What are the next steps?

A7: Successful crystallization depends heavily on the choice of solvent. If the initial attempt fails, a systematic solvent screening is necessary.[5] Test a range of solvents with varying polarities. If a single solvent does not work, try using a binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble). If recrystallization remains challenging, column chromatography or preparative HPLC are the recommended alternatives.[5]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueResolutionThroughputCommon ApplicationKey Considerations for Fluorinated Compounds
Flash Column Chromatography ModerateHighPrimary purification of crude reaction mixtures.Can be effective, but peak tailing may occur. Both normal and reverse-phase can be used.[5]
Recrystallization Potentially Very HighVariableFinal purification to obtain highly pure, crystalline solid.Solvent selection is critical and may require extensive screening.[5]
Preparative HPLC High to Very HighLow to ModerateFinal polishing step to achieve >98% purity.Reversed-phase with C18 columns is a good starting point; specialized fluorinated columns can enhance selectivity.[5][7]
Supercritical Fluid Chromatography (SFC) HighModerateAn alternative to HPLC with lower organic solvent consumption.A greener alternative that can provide faster analysis times while maintaining good resolution.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for purifying this compound using flash column chromatography.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your target compound and impurities. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.[6]

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.[9] Alternatively, dry-pack the column with silica gel and then carefully run the solvent through.[6]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column reservoir.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches per minute solvent level drop).[6]

    • Collect the eluent in fractions (e.g., in test tubes).[9]

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC or another appropriate method (e.g., benchtop NMR) to identify which ones contain the pure product.[9][10]

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.[9]

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal volume of a hot solvent being tested.

  • Dissolution: In a larger flask, add the chosen solvent to the impure compound and heat the mixture (e.g., on a hotplate with a water bath) with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount required.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this cooling phase. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow synthesis Sonogashira Coupling (this compound Synthesis) workup Aqueous Workup (e.g., Liquid-Liquid Extraction) synthesis->workup crude Crude Product workup->crude purification Primary Purification crude->purification analysis1 Purity Check (TLC, LC-MS) purification->analysis1 pure_enough Purity > 95%? analysis1->pure_enough final_purification Final Purification (Optional) pure_enough->final_purification No final_product Pure Product pure_enough->final_product Yes analysis2 Final Analysis (NMR, LC-MS) final_purification->analysis2 analysis2->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Purification Issue Identified issue_type What is the issue? start->issue_type coelution Co-elution in Chromatography issue_type->coelution Impurity Not Separating peak_shape Poor Peak Shape (Tailing) issue_type->peak_shape Bad Chromatogram no_xtal No Crystallization issue_type->no_xtal Solidification Fails solution_coelution1 Change Mobile Phase (e.g., ACN to MeOH) coelution->solution_coelution1 solution_coelution2 Change Stationary Phase (e.g., C18 to Phenyl) coelution->solution_coelution2 solution_coelution3 Switch to Recrystallization coelution->solution_coelution3 solution_peak1 Use End-Capped Column peak_shape->solution_peak1 solution_peak2 Add Mobile Phase Modifier (TFA) peak_shape->solution_peak2 solution_peak3 Reduce Sample Load peak_shape->solution_peak3 solution_xtal1 Perform Solvent Screen no_xtal->solution_xtal1 solution_xtal2 Try Binary Solvent System no_xtal->solution_xtal2 solution_xtal3 Switch to Chromatography no_xtal->solution_xtal3

Caption: Decision tree for troubleshooting common purification problems.

References

Improving the solubility of 1,2-Bis(4-fluorophenyl)ethyne for reaction scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 1,2-Bis(4-fluorophenyl)ethyne for reaction scale-up.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: this compound is not dissolving sufficiently in my chosen reaction solvent.

  • Question: My this compound is showing poor solubility in a nonpolar solvent like toluene, which is required for my subsequent reaction. What can I do?

  • Answer: Low solubility in nonpolar solvents can be addressed by several methods. Firstly, a modest increase in temperature can significantly improve solubility. If heating is not desirable or effective, the use of a co-solvent is a common strategy.[1][2] Small amounts of a more polar aprotic solvent in which this compound has higher solubility can be added to the primary solvent. It is crucial to ensure the co-solvent is compatible with your reaction conditions.

Issue 2: The compound precipitates out of solution upon cooling or during the reaction.

  • Question: I was able to dissolve this compound at an elevated temperature, but it precipitates upon cooling to the reaction temperature or as the reaction progresses. How can I prevent this?

  • Answer: This indicates that the solution is supersaturated at the lower temperature. To maintain solubility, you can either run the reaction at the higher temperature at which the compound is soluble, if the reaction conditions permit, or utilize a co-solvent system. A carefully selected co-solvent can increase the solvating power of the mixture, keeping the compound in solution at lower temperatures.

Issue 3: I am observing a slow or incomplete reaction, which I suspect is due to poor solubility.

  • Question: My reaction is sluggish, and I believe the limited concentration of dissolved this compound is the rate-limiting factor. How can I improve the reaction rate?

  • Answer: A low concentration of a dissolved reactant can indeed lead to slow reaction kinetics. To address this, increasing the solubility is key. You can try a different solvent system, perhaps a more polar aprotic solvent if your reaction allows. Alternatively, techniques like sonication can help break down solid aggregates and enhance the dissolution rate.[3] For scale-up, ensuring efficient stirring is also critical to maximize the interaction between the solid and the solvent.

Issue 4: I need to scale up a reaction, but the required solvent volume is impractically large due to low solubility.

  • Question: The low solubility of this compound is forcing me to use a very large volume of solvent for my scale-up, which is not feasible. What are my options?

  • Answer: This is a common challenge in process chemistry. Several strategies can be employed to increase the concentration. A thorough screening of different solvents and co-solvent systems is the first step. If a suitable solvent system cannot be found, you might consider techniques such as forming a solid dispersion, where the compound is dispersed within a carrier to enhance its dissolution.[4][5] However, this would introduce another component to your reaction mixture that would need to be removed later. Another approach for certain reaction types, like the Sonogashira coupling, is to run the reaction at a higher concentration, as some catalytic systems can tolerate this.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Based on its chemical structure—a symmetrical, nonpolar aromatic alkyne—this compound is expected to be poorly soluble in polar protic solvents like water and ethanol. Its solubility should be better in nonpolar and polar aprotic organic solvents. A qualitative summary is provided in the table below.

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, BenzeneModerate to Good"Like dissolves like" principle; the nonpolar nature of the solute matches the solvent.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Moderate to GoodThese solvents can solvate the aromatic rings and the alkyne bond through dipole-induced dipole interactions.
Polar Protic Water, Methanol, EthanolPoorThe nonpolar nature of the molecule prevents effective interaction with the highly polar, hydrogen-bonding solvent molecules.

Q2: What are the most effective methods for improving the solubility of this compound for reaction scale-up?

A2: The most practical and effective methods for improving solubility during a chemical reaction are summarized in the table below.

MethodDescriptionAdvantagesConsiderations
Temperature Adjustment Increasing the temperature of the solvent to dissolve more solute.Simple and often effective.The reaction must be stable at the higher temperature. The compound may precipitate upon cooling.
Co-solvency Adding a small amount of a "good" solvent to the primary reaction solvent to increase overall solvating power.[1][2]Can significantly improve solubility without drastically changing the reaction medium.[7]The co-solvent must be inert to all reactants and compatible with the reaction conditions.
Solvent Screening Systematically testing the solubility in a range of different solvents to find the optimal one for the reaction.Can lead to the discovery of a solvent that provides both good solubility and optimal reaction performance.Can be time-consuming. The best solvent for solubility may not be the best for the reaction.
Micronization Reducing the particle size of the solid to increase the surface area available for dissolution.[2][4]Increases the rate of dissolution.May not significantly increase the equilibrium solubility. Can be difficult to perform on a large scale.

Q3: Are there any safety considerations when trying to improve the solubility of this compound?

A3: Yes, safety is paramount. When heating solvents, always use appropriate equipment (e.g., a heating mantle with a temperature controller and a condenser) to prevent solvent loss and potential fire hazards, especially with flammable solvents. Ensure good ventilation to avoid inhaling solvent vapors. When using co-solvents, be aware of their individual toxicities and handling requirements.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

  • Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a series of small, clean, and dry vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent to be tested.

  • Agitation: Vigorously agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour) using a vortex mixer or a shaker.

  • Observation: Visually inspect each vial for undissolved solid. Classify the solubility as "soluble" (completely dissolved), "partially soluble" (some solid remains), or "insoluble."

  • Quantification (Optional): For more precise measurements, carefully filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

Protocol 2: Co-solvent Titration for Solubility Enhancement

  • Initial Suspension: Create a suspension of a known amount of this compound in the primary reaction solvent at the desired reaction temperature.

  • Co-solvent Addition: While stirring, slowly add a co-solvent (in which the compound is known to be more soluble) dropwise to the suspension.

  • Observation: After each addition, allow the mixture to stir for a few minutes and observe for dissolution.

  • Endpoint: Continue adding the co-solvent until all the solid has dissolved.

  • Ratio Determination: Record the final volume ratio of the primary solvent to the co-solvent. This ratio can be used as a starting point for the scaled-up reaction. Ensure the final solvent mixture is compatible with your reaction.[3]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor Solubility of This compound q1 Is the reaction temperature a variable parameter? start->q1 increase_temp Increase Temperature q1->increase_temp Yes q2 Is a co-solvent compatible with the reaction? q1->q2 No check_stability Check Reactant/Product Stability at Higher Temp increase_temp->check_stability temp_ok Proceed with Reaction at Higher Temperature check_stability->temp_ok Stable temp_not_ok Temperature Increase Not Feasible check_stability->temp_not_ok Unstable end End: Optimized Solubility Conditions temp_ok->end temp_not_ok->q2 add_cosolvent Perform Co-solvent Titration q2->add_cosolvent Yes cosolvent_not_ok Co-solvent Not an Option q2->cosolvent_not_ok No cosolvent_ok Use Optimal Solvent/ Co-solvent Mixture add_cosolvent->cosolvent_ok cosolvent_ok->end re_evaluate Re-evaluate Primary Solvent Choice cosolvent_not_ok->re_evaluate re_evaluate->end

Caption: Decision workflow for troubleshooting poor solubility.

G cluster_1 Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute Polarity (Nonpolar) polarity_solute->solubility matches mw Molecular Weight mw->solubility influences crystal Crystal Lattice Energy crystal->solubility hinders polarity_solvent Polarity polarity_solvent->solubility matches h_bond Hydrogen Bonding Capacity h_bond->solubility mismatches temp Temperature temp->solubility increases pressure Pressure (minor effect for solids) pressure->solubility influences

References

Technical Support Center: Catalyst Deactivation in Reactions with 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving 1,2-Bis(4-fluorophenyl)ethyne. The information is tailored for professionals in research and drug development to help diagnose and resolve challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where catalyst deactivation is a concern?

A1: Catalyst deactivation is a significant concern in several key reactions utilizing this compound. The most prominent among these is the Sonogashira cross-coupling reaction , where this diarylacetylene can be coupled with various aryl or vinyl halides. This reaction is fundamental for the synthesis of more complex molecular structures. Additionally, polymerization reactions to form poly(diarylacetylene)s and hydrogenation reactions to produce the corresponding stilbene or bibenzyl derivatives are also susceptible to catalyst deactivation.

Q2: My Sonogashira coupling reaction with this compound is showing low yield or has stalled. What are the likely causes related to the catalyst?

A2: Low or no yield in a Sonogashira coupling reaction with this substrate can stem from several catalyst-related issues:

  • Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites of the palladium catalyst.[1]

  • Fluoride-Induced Deactivation: The fluorine substituents on the phenyl rings of the substrate can be a source of fluoride ions under certain reaction conditions. Fluoride ions have been shown to interact with palladium centers, potentially leading to the formation of less active or inactive catalyst species.[2] This can quench the catalytic activity of palladium complexes.[2]

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or if the ligand stabilization is insufficient.[1]

  • Homocoupling (Glaser Coupling): In the presence of a copper co-catalyst and oxygen, the terminal alkyne can undergo oxidative homocoupling, which is a common side reaction that consumes the starting material.

Q3: Can the fluorine atoms on this compound directly contribute to catalyst deactivation?

A3: Yes, the fluorine atoms can play a role in catalyst deactivation. While the C-F bond is generally strong, under certain catalytic conditions, particularly with palladium catalysts, fluoride ions can be generated. These fluoride ions can interact with the palladium catalyst. For instance, fluoride can induce the reduction of Pd(IV) to Pd(II) in some catalytic cycles, which may disrupt the intended reaction pathway and lead to catalyst deactivation.[2]

Q4: Are there specific catalysts that are more robust for reactions with fluorinated alkynes like this compound?

A4: For Sonogashira couplings, palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often show enhanced stability and activity, which can be beneficial when dealing with challenging substrates. For polymerization of phenylacetylenes, rhodium-based catalysts are also commonly employed and have shown high efficiency. The choice of catalyst can significantly impact the reaction's success, and screening different catalyst systems may be necessary.

Q5: What are the initial steps to take when troubleshooting a failed reaction with this compound?

A5: When a reaction fails, a systematic approach is crucial. Start by verifying the quality and purity of all reagents and solvents. Ensure a strictly inert atmosphere, as oxygen can promote side reactions like Glaser coupling. Review the reaction temperature and consider if it is too high, which could lead to catalyst decomposition. If these factors are ruled out, focus on the catalyst system itself, including the choice of ligand and the potential for poisoning.

Troubleshooting Guides

Guide 1: Sonogashira Coupling Reactions

Issue: Low or no yield of the desired cross-coupled product.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur, other halides). Run a control reaction with highly purified reagents.Purify all reagents and solvents. Use of a glovebox can minimize exposure to atmospheric contaminants.
Fluoride-Induced Deactivation This is difficult to diagnose directly in-situ. Consider this a possibility if other causes are ruled out, especially with prolonged reaction times or high temperatures.Use a lower reaction temperature if possible. Screen different palladium catalysts and ligands, as their susceptibility to fluoride can vary.
Glaser Homocoupling Check the crude reaction mixture for the presence of a symmetrical diyne product derived from the alkyne starting material.Ensure the reaction is run under strictly anaerobic conditions.[3] Consider a copper-free Sonogashira protocol.
Formation of Palladium Black Visually inspect the reaction mixture for a black precipitate.Use stabilizing ligands. Ensure the reaction temperature is not excessively high.
Incorrect Reaction Conditions Review the literature for optimal conditions for similar electron-deficient diarylacetylenes.Systematically vary the base, solvent, and temperature. For electron-deficient alkynes, a stronger base or a more polar solvent might be required.
Guide 2: Polymerization Reactions

Issue: Low polymer yield or low molecular weight of the resulting poly(this compound).

Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Verify the activity of the catalyst with a known reactive monomer.Use a freshly prepared or purchased catalyst. For phenylacetylene polymerization, rhodium catalysts are often effective.
Chain Termination Analyze the polymer end groups to identify potential termination pathways.Purify the monomer to remove any impurities that could act as chain transfer or terminating agents.
Poor Monomer Solubility Observe if the monomer is fully dissolved in the reaction solvent.Screen for a more suitable solvent that can fully dissolve both the monomer and the growing polymer chain.

Data Presentation

Table 1: Common Catalyst Systems for Sonogashira Coupling
Catalyst SystemTypical Loading (mol%)Co-catalystBaseSolventNotes
Pd(PPh₃)₄1-5CuI (0.5-2 mol%)Amine (e.g., Et₃N, DIPEA)THF, DMFStandard, but can be prone to palladium black formation.
PdCl₂(PPh₃)₂1-5CuI (0.5-2 mol%)Amine (e.g., Et₃N, DIPEA)THF, DMFA more air-stable precatalyst.
Pd(OAc)₂ + Ligand1-5CuI (0.5-2 mol%) or NoneVarious (e.g., K₂CO₃, Cs₂CO₃)Toluene, DioxaneAllows for ligand screening to optimize reactivity and stability.
[Pd(IPr)Cl₂]₂1-3NoneAmine or Inorganic BaseToluene, DioxaneNHC ligands can offer high stability and activity.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Catalyst Regeneration (for Palladium on Carbon)

This protocol is a general guideline and may need optimization based on the specific nature of the deactivation.

  • Catalyst Recovery: Filter the reaction mixture to recover the solid palladium on carbon catalyst.

  • Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling organic solvent (e.g., acetone or ethanol) to remove adsorbed organic residues.

  • Alkali Treatment (for some types of poisoning): Prepare a dilute aqueous solution of an alkali metal carbonate (e.g., sodium carbonate).[4] Suspend the washed catalyst in this solution and heat at a moderate temperature (e.g., 80-100 °C) for several hours with stirring.[4]

  • Filtration and Washing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.

  • Drying: Dry the regenerated catalyst in an oven under vacuum at a temperature appropriate for the support material (e.g., 100-120 °C).

Visualizations

Catalyst Deactivation Pathways

CatalystDeactivation Potential Catalyst Deactivation Pathways A Active Catalyst (e.g., Pd(0)L2) B Catalyst Poisoning (Impurity Adsorption) A->B Impurities C Fluoride Interaction (Formation of inactive Pd-F species) A->C Fluoride Ions D Aggregation (Formation of Palladium Black) A->D High Temperature/ Poor Ligand Stability E Oxidative Degradation (Presence of O2) A->E Oxygen F Inactive Catalyst B->F C->F D->F E->F

Caption: Potential pathways for catalyst deactivation.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckReagents Verify Purity of Reagents and Solvents Start->CheckReagents CheckAtmosphere Ensure Strictly Inert Atmosphere CheckReagents->CheckAtmosphere Purity OK CheckConditions Review Reaction Temperature and Time CheckAtmosphere->CheckConditions Inertness OK CheckCatalyst Evaluate Catalyst System (Precursor, Ligand) CheckConditions->CheckCatalyst Conditions OK Optimize Systematically Optimize Conditions (Base, Solvent) CheckCatalyst->Optimize System OK ScreenCatalysts Screen Different Catalysts/Ligands CheckCatalyst->ScreenCatalysts Suspect Deactivation Success Improved Yield Optimize->Success ScreenCatalysts->Success

References

Preventing homocoupling of 1,2-Bis(4-fluorophenyl)ethyne in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 1,2-Bis(4-fluorophenyl)ethyne

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize the undesired homocoupling of terminal alkynes, specifically this compound, during Sonogashira and other cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering targeted solutions to improve the yield and purity of your desired cross-coupled product.

Problem: High percentage of homocoupling byproduct, 1,4-bis(4-fluorophenyl)buta-1,3-diyne, is observed.

The formation of a symmetrical 1,3-diyne is a common side reaction known as Glaser-Hay coupling, which is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

Immediate Checks:

  • Inert Atmosphere: Confirm that your reaction setup is under a rigorously maintained inert atmosphere (argon or nitrogen). Oxygen is a key oxidant in the homocoupling mechanism.

  • Reagent Purity: Ensure the solvent and amine base are anhydrous and have been thoroughly degassed. Impurities can impact catalyst performance and promote side reactions.

Solution Strategies:

  • Switch to a Copper-Free Protocol: This is the most effective strategy to completely eliminate the Glaser-Hay homocoupling pathway.[2][3] Copper-free Sonogashira reactions have been developed to address this specific issue.[2]

  • Optimize Copper-Catalyzed Conditions: If a copper-catalyzed system is necessary, several modifications can suppress homocoupling:

    • Slow Addition of Alkyne: Adding the this compound solution slowly via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

    • Use of a Reducing Atmosphere: One study demonstrated that using a hydrogen gas atmosphere diluted with nitrogen can reduce homocoupling to as low as 2%.[4]

  • Lower the Reaction Temperature: While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate the homocoupling side reaction.[1] Running the reaction at room temperature, if feasible for your specific substrates, can improve selectivity.

Problem: Low or no yield of the desired unsymmetrical diarylacetylene product.

Low reactivity can be caused by several factors, from catalyst deactivation to suboptimal reaction parameters.

Immediate Checks:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium black, a black precipitate, indicates catalyst decomposition.[1] Use a fresh batch of catalyst if necessary.

  • Reagent Integrity: Verify the purity of your aryl halide and alkyne. Copper(I) iodide should be a white or very light tan powder; a significant green or brown discoloration indicates oxidation and degradation.

Solution Strategies:

  • Evaluate the Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the cross-coupling cycle.[5] For less reactive aryl halides (e.g., chlorides or bromides), more active catalyst systems may be required.[6]

  • Optimize the Base and Solvent: The base is crucial for deprotonating the terminal alkyne.[7] Common bases include triethylamine and diisopropylamine. The solvent's polarity can affect catalyst stability and solubility. Aprotic polar solvents like DMF and THF are frequently used, though THF has been anecdotally linked to palladium black formation in some cases.

  • Adjust the Reaction Temperature: The reactivity of aryl halides follows the general trend: I > Br > Cl.[1] While aryl iodides often react efficiently at room temperature, aryl bromides and chlorides typically require heating to achieve a reasonable reaction rate.[1]

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the outcome of a Sonogashira cross-coupling reaction, with a focus on minimizing the homocoupling of a generic diarylacetylene.

Table 1: Effect of Copper Co-Catalyst on Product Distribution

EntryCatalyst SystemConditionsDesired Product Yield (%)Homocoupling Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIStandard, Aerobic65%30%
2Pd(PPh₃)₂Cl₂ / CuIInert Atmosphere (N₂)85%10%
3Pd(OAc)₂ / SPhosCopper-Free 95% <2%

Data is representative and compiled based on general trends reported in the literature.[1][2]

Table 2: Influence of Ligand and Base in Copper-Free Sonogashira Coupling

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NToluene8075%
2PdCl₂(CH₃CN)₂XPhosCs₂CO₃Acetonitrile7592%
3Pd₂(dba)₃SPhosK₃PO₄Dioxane10096%
4PdCl₂(CH₃CN)₂cataCXium ACs₂CO₃2-MeTHFRoom Temp88%

Data is representative and compiled based on trends from various sources for diarylacetylene synthesis.[8][9]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is effective for many substrates but can be prone to homocoupling of electron-rich or sterically unhindered alkynes like this compound, especially if atmospheric oxygen is not rigorously excluded.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times.

  • Solvent and Base Addition: Add 5 mL of degassed THF and 3.0 mmol (3.0 equiv.) of degassed triethylamine via syringe.

  • Alkyne Addition: Add this compound (1.1 mmol, 1.1 equiv.) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-70°C. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is highly recommended for substrates prone to homocoupling. The absence of a copper co-catalyst prevents the Glaser-Hay side reaction.[2]

  • Reaction Setup: In a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky, electron-rich phosphine ligand such as SPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.

  • Base and Solvent Addition: Add K₃PO₄ (2.0 mmol, 2.0 equiv.) and 5 mL of anhydrous, degassed toluene.

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 100°C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Mandatory Visualizations

cluster_0 Sonogashira Cross-Coupling Cycle cluster_1 Glaser-Hay Homocoupling Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Cu-C≡CR) C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A G Ar-C≡CR (Desired Product) F->G H Cu(I) I Alkyne Coordination (R-C≡CH) H->I J Cu(I)-Acetylide I->J K Oxidative Dimerization (O2) J->K K->H L R-C≡C-C≡C-R (Homocoupling Byproduct) K->L

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser-Hay homocoupling.

start High Homocoupling Observed in Reaction check_inert Is the reaction under a rigorously inert atmosphere? start->check_inert re_setup Action: Purge system thoroughly with Ar/N2. Use degassed solvents and reagents. check_inert->re_setup No check_copper Is a copper co-catalyst being used? check_inert->check_copper Yes re_setup->check_copper switch_to_copper_free Recommended Solution: Switch to a copper-free protocol. (See Protocol 2) check_copper->switch_to_copper_free Yes end Problem Resolved check_copper->end No optimize_copper Alternative: Optimize Cu-catalyzed reaction. Add alkyne slowly. Consider lower temperature. switch_to_copper_free->optimize_copper If Cu is essential switch_to_copper_free->end optimize_copper->end

Caption: Troubleshooting workflow for excessive homocoupling.

start Planning a Cross-Coupling with This compound is_homocoupling_concern Is homocoupling a significant concern for this substrate? start->is_homocoupling_concern use_cu_free Use Copper-Free Sonogashira Protocol is_homocoupling_concern->use_cu_free Yes use_standard_cu Standard Cu-Catalyzed Sonogashira may be sufficient is_homocoupling_concern->use_standard_cu No select_ligand_base Select bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a strong, non-amine base (e.g., K3PO4, Cs2CO3). use_cu_free->select_ligand_base final_protocol Final Optimized Protocol select_ligand_base->final_protocol take_precautions Ensure rigorous inert atmosphere. Use slow addition of alkyne. use_standard_cu->take_precautions take_precautions->final_protocol

Caption: Decision tree for selecting reaction conditions to prevent homocoupling.

Frequently Asked Questions (FAQs)

  • Q1: What is alkyne homocoupling in the context of Sonogashira reactions? A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other in the presence of a copper(I) salt and an oxidant (typically oxygen) to form a symmetrical 1,3-diyne.[4] This consumes the alkyne, reducing the yield of the desired cross-coupled product.

  • Q2: What are the primary causes of homocoupling? A2: The primary drivers of homocoupling are the presence of the copper(I) co-catalyst and oxygen.[1] Oxygen facilitates the oxidative dimerization of the copper-acetylide intermediate, which is the key step in the Glaser coupling pathway.

  • Q3: Why is a copper co-catalyst used if it causes this side reaction? A3: The copper(I) co-catalyst significantly accelerates the Sonogashira reaction, allowing it to proceed under much milder conditions (often room temperature) compared to the original, copper-free protocols developed by Heck and Cassar.[10] It facilitates the deprotonation of the alkyne and is involved in the crucial transmetalation step with the palladium center.

  • Q4: How can I completely avoid homocoupling? A4: The most reliable method to prevent Glaser-Hay homocoupling is to use a copper-free Sonogashira protocol.[2][3] Numerous modern methods have been developed that use a palladium catalyst with specific ligands and bases that do not require a copper co-catalyst.[2]

  • Q5: What type of ligands and bases are best for copper-free conditions? A5: For copper-free systems, bulky and electron-rich phosphine ligands (such as SPhos, XPhos, or cataCXium A) are often highly effective.[8][9] They promote the key oxidative addition and reductive elimination steps in the palladium catalytic cycle. Instead of amine bases, which are standard in copper-catalyzed reactions, stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically used.[8]

  • Q6: Does the fluorine substituent on the phenyl rings of this compound affect its tendency to homocouple? A6: The electron-withdrawing nature of the fluorine atoms can slightly increase the acidity of the terminal alkyne proton, potentially facilitating its reaction with the copper catalyst. However, the dominant factor in homocoupling remains the presence of copper and oxygen. The strategies to prevent homocoupling, particularly the use of copper-free conditions, are highly effective for fluorinated and other electron-deficient diarylacetylenes.

References

Technical Support Center: Characterization of Impurities in 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2-Bis(4-fluorophenyl)ethyne. The information provided here will assist in identifying and characterizing potential impurities in your sample.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: Impurities in commercial this compound typically originate from the synthetic route, most commonly the Sonogashira coupling reaction. These can be categorized as:

  • Process-Related Impurities:

    • Residual Starting Materials: Unreacted 4-fluoro-substituted aryl halides (e.g., 1-bromo-4-fluorobenzene, 1-iodo-4-fluorobenzene) and 4-fluorophenylacetylene.

    • Catalyst Residues: Traces of palladium and copper complexes used in the coupling reaction.

    • Residual Solvents: Solvents used in the synthesis and purification steps, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.

    • Bases: Residual amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Side-Reaction Products:

    • Homocoupled Product (Glaser-Hay Coupling): 1,4-Bis(4-fluorophenyl)buta-1,3-diyne, formed from the coupling of two molecules of 4-fluorophenylacetylene.

    • Dehalogenated Byproducts: Fluorobenzene, resulting from the reduction of the aryl halide starting material.

  • Degradation Products:

    • Oxidation Products: Under exposure to air and light, diarylalkynes can oxidize to form the corresponding α-diketone (1,2-bis(4-fluorophenyl)ethane-1,2-dione).

    • Hydration Products: Addition of water across the triple bond can lead to the formation of a ketone.

Q2: Which analytical techniques are most suitable for characterizing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and some starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹⁹F NMR, is a powerful tool for structural elucidation of impurities and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity. ¹⁹F NMR is especially useful due to the presence of fluorine in the target molecule and potential impurities, offering high sensitivity and a wide chemical shift range with less background interference.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identifying impurities that are not volatile enough for GC-MS and for confirming the molecular weights of impurities separated by HPLC.

Q3: I am observing significant peak tailing for the main component in my HPLC analysis. What could be the cause?

A3: Peak tailing in the HPLC analysis of aromatic compounds is a common issue.[3] The primary causes can be:

  • Secondary Silanol Interactions: The analyte may be interacting with acidic silanol groups on the surface of the silica-based stationary phase. This is common for basic impurities.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte or impurities, causing peak shape issues.

  • Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void in the packing material can distort peak shape.

For troubleshooting, refer to the HPLC Troubleshooting Guide below.

Impurity Data

The following tables summarize typical impurities and their hypothetical levels in a commercial batch of this compound. These values are representative and may vary between batches and suppliers.

Table 1: Process-Related Impurities and Side-Reaction Products

Impurity NameStructureTypical Level (w/w %)Analytical Technique
1-Bromo-4-fluorobenzeneBr-C₆H₄-F≤ 0.15%GC-MS
4-FluorophenylacetyleneF-C₆H₄-C≡CH≤ 0.10%GC-MS, HPLC-UV
1,4-Bis(4-fluorophenyl)buta-1,3-diyneF-C₆H₄-C≡C-C≡C-C₆H₄-F≤ 0.50%HPLC-UV, LC-MS
PalladiumPd≤ 10 ppmICP-MS
CopperCu≤ 20 ppmICP-MS

Table 2: Potential Degradation Products (from Forced Degradation Studies)

Degradation ProductStructureStress ConditionPotential LevelAnalytical Technique
1,2-Bis(4-fluorophenyl)ethane-1,2-dioneF-C₆H₄-CO-CO-C₆H₄-FOxidative (e.g., H₂O₂)VariableHPLC-UV, LC-MS
(4-Fluorophenyl)(benzoyl)methanoneF-C₆H₄-CO-CH₂-C₆H₄-FAcidic/Basic HydrolysisVariableHPLC-UV, LC-MS
Benzoic acid, 4-fluoro-F-C₆H₄-COOHStrong OxidationVariableHPLC-UV, LC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    20 95
    25 95
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (1:1 v/v).

Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 35-400 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Protocol 3: ¹⁹F qNMR for Purity Assessment

  • Instrumentation: NMR spectrometer (≥ 400 MHz) with a fluorine probe.

  • Internal Standard: A certified internal standard with a known purity containing fluorine, which does not overlap with the analyte signals (e.g., 1,4-difluorobenzene).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Cap the tube and mix thoroughly until the sample and standard are completely dissolved.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate the signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of fluorine nuclei, and weights of the sample and internal standard.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic or phosphoric acid.- Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase.- Use a column with end-capping or a different stationary phase (e.g., embedded polar group).
Column overload.- Reduce the injection volume.- Dilute the sample.
Extracolumn dead volume.- Use shorter, narrower ID tubing between the injector, column, and detector.
Ghost Peaks Contamination in the mobile phase or injector.- Use fresh, high-purity solvents and additives.- Flush the injector and sample loop.
Carryover from previous injections.- Implement a needle wash step in the injection sequence.- Inject a blank solvent run to confirm carryover.
Baseline Drift Column temperature fluctuation.- Use a column oven to maintain a stable temperature.
Mobile phase composition changing.- Ensure proper mixing of mobile phase components.- Degas the mobile phase to prevent bubble formation.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape Active sites in the GC system (injector liner, column).- Use a deactivated injector liner.- Trim the first few centimeters of the column.- Use a more inert column.
Column overload.- Increase the split ratio.- Dilute the sample.
No or Low Signal Sample degradation in the injector.- Lower the injector temperature.
MS source is dirty.- Clean the ion source of the mass spectrometer.
Poor Separation Inappropriate oven temperature program.- Optimize the temperature ramp rate and hold times.
Column is not suitable.- Select a column with a different polarity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Characterization sample Commercial this compound dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC-UV dissolve->hplc Non-volatile impurities gcms GC-MS dissolve->gcms Volatile impurities nmr ¹⁹F qNMR dissolve->nmr Purity & Structure quantify Quantify Impurities hplc->quantify identify Identify Unknowns (MS, NMR) hplc->identify gcms->quantify gcms->identify nmr->quantify nmr->identify report Generate Impurity Profile Report quantify->report identify->report

Caption: Experimental workflow for impurity characterization.

logical_relationship cluster_synthesis Synthesis (Sonogashira Coupling) cluster_product Commercial Product cluster_impurities Potential Impurities start_mat Starting Materials (Aryl Halide, Alkyne) product This compound start_mat->product catalysts Catalysts (Pd, Cu) catalysts->product solvents Solvents & Bases solvents->product residual_sm Residual Starting Materials product->residual_sm residual_cat Residual Catalysts product->residual_cat homocoupled Homocoupled Product product->homocoupled degradation Degradation Products product->degradation

Caption: Origin of impurities in the final product.

References

Strategies to increase the reaction rate of 1,2-Bis(4-fluorophenyl)ethyne cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-bis(4-fluorophenyl)ethyne cycloadditions. The following sections offer strategies to enhance reaction rates, address common experimental issues, and provide detailed protocols.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the cycloaddition reactions of this compound.

Q1: My cycloaddition reaction is proceeding very slowly or not at all. What are the initial steps for troubleshooting?

A1: When a reaction is sluggish, it is crucial to systematically evaluate the fundamental reaction parameters. Start by confirming the purity of your starting materials, this compound and the corresponding diene or dipole. Subsequently, focus on the reaction conditions. The primary factors to investigate are the solvent, temperature, and concentration. A systematic approach, as outlined in the workflow below, can help identify the limiting factor.

G cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Slow or No Reaction check_reagents 1. Verify Reagent Purity (NMR, GC-MS) start->check_reagents Begin check_reagents->start Impure check_solvent 2. Evaluate Solvent System (Polarity, Degassing) check_reagents->check_solvent Reagents Pure check_temp 3. Increase Temperature (Monitor for Decomposition) check_solvent->check_temp Solvent Optimized end Reaction Rate Increased check_solvent->end Success check_pressure 4. Apply High Pressure (If available) check_temp->check_pressure Still Slow check_temp->end Success check_catalyst 5. Introduce a Catalyst (e.g., Lewis Acid) check_pressure->check_catalyst Still Slow / No Equipment check_pressure->end Success check_catalyst->end Successful

Caption: Initial troubleshooting workflow for slow cycloaddition reactions.

Q2: How does the choice of solvent affect the reaction rate, and which solvents are recommended?

A2: Solvent choice is critical and can dramatically influence reaction rates. The polarity of the solvent can stabilize or destabilize the transition state relative to the ground state, thereby altering the activation energy.

  • Polar Solvents: For many cycloadditions, particularly 1,3-dipolar cycloadditions, polar solvents can accelerate the reaction if the transition state is more polar than the reactants.[1] However, the effect can be moderate and depends on the specific mechanism.[2]

  • Aqueous Media ("On-Water"): Remarkable rate enhancements have been observed for Diels-Alder reactions when conducted in water or aqueous mixtures, even with water-insoluble reactants.[3] This is attributed to hydrophobic effects and enhanced hydrogen bonding in the transition state.

  • Sustainable Solvents: Bio-based solvents like glycerol or polyethylene glycol (PEG) have been shown to be effective media for cycloadditions, sometimes offering better performance than conventional organic solvents.[3][4]

Solvent TypeGeneral Effect on RateExample(s)Considerations
Non-Polar Generally slowHexane, TolueneGood for baseline studies; may require higher temperatures.
Polar Aprotic Moderate increaseDichloromethane, DMSORate increase depends on transition state polarity.[3][5]
Aqueous ("On-Water") Significant increaseWater, THF-Water mixturesCan dramatically accelerate Diels-Alder reactions.[3]
Sustainable Good to excellent increaseGlycerol, PEG-400Environmentally benign; may require higher temperatures for viscosity.[3]

Table 1. General Influence of Solvent Type on Cycloaddition Reaction Rates.

Q3: My reaction is sensitive to solvent changes. What other methods can I use to increase the rate?

A3: If optimizing the solvent is not feasible or effective, manipulating temperature and pressure are powerful alternatives.

  • Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation barrier. This is often the simplest approach. However, be aware that higher temperatures can sometimes lead to decreased selectivity (e.g., lower endo/exo ratios in Diels-Alder reactions) or thermal decomposition of reactants or products.[3]

  • High Pressure: Applying high pressure (1-20 kbar) is an extremely effective method for accelerating cycloadditions.[6] These reactions typically have a negative volume of activation (ΔV‡), meaning the volume of the transition state is smaller than the volume of the reactants. According to Le Châtelier's principle, applying pressure will favor the state with the smaller volume, thus lowering the activation energy and increasing the rate.[7] This technique often allows reactions to proceed at room temperature that would otherwise require high heat.[8][9]

Q4: Can a catalyst be used to accelerate the cycloaddition of this compound?

A4: Yes, catalysis can be a highly effective strategy. The type of catalyst depends on the specific cycloaddition being performed.

  • Lewis Acid Catalysis (for Diels-Alder type reactions): Since this compound is an electron-deficient alkyne (dienophile/dipolarophile), a Lewis acid can be used to further enhance its reactivity. The Lewis acid coordinates to the diene (if it contains a Lewis basic site) or, more commonly, to the dienophile in related systems, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[10] This narrows the HOMO-LUMO gap between the reactants, accelerating the reaction.

  • Copper Catalysis (for Azide-Alkyne Cycloadditions): If you are performing a [3+2] cycloaddition with an azide, this falls into the category of "click chemistry." Copper(I) catalysts are exceptionally effective at promoting the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, leading to the formation of triazoles.[11] While typically used with terminal alkynes, variations for internal alkynes exist.

Frequently Asked Questions (FAQs)

FAQ1: What is the role of this compound in a typical cycloaddition?

Due to its carbon-carbon triple bond, this compound is an unsaturated molecule that can participate as either a dienophile (or more generally, a π-system that reacts with a 4π-electron component) in a [4+2] cycloaddition like the Diels-Alder reaction, or as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone).[12][13] The electron-withdrawing nature of the two fluorophenyl groups makes it an electron-poor, and therefore more reactive, dipolarophile or dienophile.

FAQ2: Can you explain in more detail how high pressure accelerates the reaction?

High pressure accelerates reactions where the transition state occupies a smaller volume than the starting materials. This is quantified by the volume of activation (ΔV‡). For cycloadditions, where two molecules combine to form a single, more compact transition state, ΔV‡ is typically negative. Applying external pressure (P) contributes a PΔV‡ term to the Gibbs free energy of activation. Since ΔV‡ is negative, this term becomes more negative at higher pressures, effectively lowering the overall energy barrier for the reaction and increasing the rate constant.[7][14]

G cluster_main Reaction Coordinate cluster_pressure Effect of High Pressure Reactants Reactants Volume = V_R TS Transition State Volume = V_TS Reactants->TS ΔG‡ (Activation Energy) Products Products Volume = V_P TS->Products label_vol For Cycloadditions: V_TS < V_R Therefore, Activation Volume ΔV‡ = (V_TS - V_R) is Negative TS->label_vol Pressure High pressure (P) favors smaller volume states. Pressure->TS Lowers ΔG‡, Accelerates Reaction G Dienophile Dienophile (e.g., with C=O group) Complex Dienophile-LA Complex (LUMO Energy is Lowered) Dienophile->Complex LA Lewis Acid (LA) (e.g., AlCl3) LA->Complex Product Cycloadduct Complex->Product Faster Reaction Diene Diene (HOMO Energy) Diene->Product

References

Effect of solvent on the reactivity of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Bis(4-fluorophenyl)ethyne. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues related to the effect of solvents on its reactivity and analysis.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the synthesis of this compound via Sonogashira coupling?

A1: The choice of solvent can significantly impact the yield and reaction rate of Sonogashira coupling. Generally, the reaction proceeds more efficiently in polar aprotic solvents or non-polar solvents, while polar protic solvents can sometimes hinder the reaction. The optimal solvent is often a delicate balance to ensure the solubility of all reactants and the stability of the catalyst.[1][2]

Q2: I am observing a shift in the UV-Vis absorption spectrum of this compound when I change solvents. What is the reason for this?

A2: The shift in the UV-Vis absorption spectrum, known as solvatochromism, is due to differential solvation of the ground and excited electronic states of the molecule. Polar solvents can stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum.[3][4][5][6] Conversely, non-polar solvents will result in a blue-shift (hypsochromic shift) compared to polar solvents.

Q3: Can the fluorescence of this compound be influenced by the solvent?

A3: Yes, the fluorescence properties of diarylacetylenes like this compound are often solvent-dependent. The fluorescence quantum yield and the position of the emission maximum can change with solvent polarity.[3][7][8] In many cases, an increase in solvent polarity leads to a red-shift in the emission spectrum and may affect the fluorescence intensity due to stabilization of the excited state.[3]

Q4: Are there any specific solvents to avoid when working with this compound?

A4: While this compound is a relatively stable compound, it is advisable to avoid highly reactive solvents, especially under elevated temperatures or in the presence of strong acids or bases, unless they are part of a specific reaction protocol. For long-term storage, non-polar, aprotic solvents are generally preferred to minimize potential degradation.

Troubleshooting Guides

Synthesis (Sonogashira Coupling)

Issue: Low or no yield of this compound in a Sonogashira coupling reaction.

  • Possible Cause 1: Inappropriate Solvent Choice. The solvent may not be suitable for the specific catalytic system (palladium and copper catalysts).

    • Troubleshooting Tip: If using a polar protic solvent like an alcohol, consider switching to a polar aprotic solvent such as DMF, THF, or a non-polar solvent like toluene.[1] A solvent screen is often recommended to find the optimal conditions.

  • Possible Cause 2: Poor Solubility of Reactants. One or more of the reactants (e.g., 1-fluoro-4-iodobenzene, ethynylbenzene, or the catalyst) may not be fully dissolved in the chosen solvent.

    • Troubleshooting Tip: Try a solvent or a co-solvent system that ensures complete dissolution of all components. For instance, a mixture of toluene and an amine like triethylamine can be effective.[2]

  • Possible Cause 3: Catalyst Deactivation. The solvent may be coordinating to the metal center of the catalyst, inhibiting its activity.

    • Troubleshooting Tip: Solvents like DMF can sometimes slow down the reaction by displacing ligands from the active palladium complex.[1] In such cases, switching to a less coordinating solvent like toluene might improve the yield.

Reactions (e.g., Cycloadditions)

Issue: Low reactivity or unexpected side products in a cycloaddition reaction involving this compound.

  • Possible Cause 1: Unfavorable Solvent Polarity. The polarity of the solvent can influence the energy of the transition state of the cycloaddition reaction.

    • Troubleshooting Tip: For Diels-Alder reactions, the effect of the solvent on the reaction rate can be complex. It is recommended to screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions.[9][10]

  • Possible Cause 2: Solvent Participation in the Reaction. Protic solvents (e.g., alcohols, water) could potentially participate in the reaction, leading to side products.

    • Troubleshooting Tip: If you are observing byproducts that could result from the addition of a proton, switch to an aprotic solvent. Ensure the solvent is dry if water is a concern.

Spectroscopic Analysis

Issue: Inconsistent or shifting UV-Vis or fluorescence spectra.

  • Possible Cause 1: Solvent Polarity Variations. Small changes in the solvent composition or the use of solvents with different polarities will lead to shifts in the spectra.

    • Troubleshooting Tip: Always use the same grade and source of solvent for a series of experiments to ensure consistency. When comparing spectra, ensure they are recorded in the same solvent.

  • Possible Cause 2: Presence of Impurities. Impurities in the solvent or the sample can lead to unexpected spectral features.

    • Troubleshooting Tip: Use high-purity, spectroscopy-grade solvents. Purify the this compound sample before analysis.

Data Presentation

Table 1: Expected Solvent Effects on Sonogashira Coupling for the Synthesis of this compound

Solvent TypeExample SolventsExpected Effect on Reaction Rate/YieldReference
Non-polarToluene, HexaneGenerally good, promotes faster kinetics in some cases.[1]
Polar AproticDMF, THF, AcetonitrileOften effective, but can sometimes inhibit the catalyst.[1]
Polar ProticAlcohols, WaterCan be less effective due to potential interference with the catalyst.[11]

Table 2: Expected Solvatochromic Shifts for this compound

SolventPolarity (ET(30) kcal/mol)Expected UV-Vis λmax ShiftExpected Fluorescence λmax Shift
Hexane31.0Blue-shiftedBlue-shifted
Toluene33.9IntermediateIntermediate
THF37.4IntermediateIntermediate
Acetonitrile45.6Red-shiftedRed-shifted
DMSO45.1Red-shiftedRed-shifted
Methanol55.4Red-shiftedRed-shifted

Note: The exact values of λmax will depend on the specific experimental conditions. The table indicates general trends.

Experimental Protocols

Protocol 1: General Procedure for Investigating the Solvent Effect on a [3+2] Azide-Alkyne Cycloaddition

  • Reactant Preparation: In separate, dry reaction vessels, prepare stock solutions of this compound and an organic azide (e.g., benzyl azide) in the solvent to be tested (e.g., Toluene, THF, and DMF).

  • Reaction Setup: To each reaction vessel, add 1.0 equivalent of this compound, 1.1 equivalents of the organic azide, and a copper(I) catalyst (e.g., 5 mol% CuI).

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every hour).

  • Work-up and Analysis: Once the reaction is complete (or after a set time), quench the reactions, perform an appropriate work-up, and purify the product. Determine the yield for each solvent.

  • Comparison: Compare the reaction times and yields to determine the optimal solvent for the cycloaddition.

Visualizations

Solvent_Effect_Troubleshooting start Low Reaction Yield check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a solvent with better solubility check_solubility->change_solvent No check_polarity Is the solvent polarity optimal? check_solubility->check_polarity Yes change_solvent->check_polarity screen_solvents Screen a range of solvents (polar aprotic, non-polar) check_polarity->screen_solvents Unsure check_catalyst Is catalyst deactivation suspected? check_polarity->check_catalyst Yes success Improved Yield screen_solvents->success switch_solvent_type Switch to a less coordinating solvent (e.g., from DMF to Toluene) check_catalyst->switch_solvent_type Yes check_catalyst->success No, other issue switch_solvent_type->success

Caption: Troubleshooting workflow for low reaction yield.

Solvatochromism_Concept cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent G_np Ground State (G) E_np Excited State (E) G_np->E_np Absorption (Higher Energy) (Blue Shift) E_np->G_np Emission G_p Ground State (G) E_p Excited State (E) (Stabilized) G_p->E_p Absorption (Lower Energy) (Red Shift) E_p->G_p Emission

References

Validation & Comparative

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Diphenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular properties is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of fluorinated versus non-fluorinated diphenylacetylenes, also known as tolans. By presenting key experimental data and detailed methodologies, we aim to illuminate the photophysical consequences of introducing fluorine atoms into this versatile aromatic scaffold.

Diphenylacetylene and its derivatives are fundamental building blocks in organic electronics, materials science, and medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly alter their electronic structure, leading to significant shifts in their absorption and emission properties. This comparison delves into these changes, offering valuable insights for the rational design of novel fluorinated compounds with tailored spectroscopic signatures.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic properties of a non-fluorinated diphenylacetylene (0F) and a series of its fluorinated analogs. The data highlights the influence of the number and position of fluorine substituents on the absorption and emission characteristics in both solution and the crystalline state.

CompoundStructureAbsorption Max (λ_abs) in THF (nm)Emission Max (λ_em) in THF (nm)Emission Max (λ_em) in Crystalline State (nm)Photoluminescence Quantum Yield (Φ_PL) in Crystalline State
0F Non-fluorinated diphenylacetylene290--< 0.01
1F 4-Fluoro-4'-methoxydiphenylacetylene288--< 0.01
3Fa 2,4,6-Trifluoro-4'-methoxydiphenylacetylene291-4650.31
3Fb 3,4,5-Trifluoro-4'-methoxydiphenylacetylene290--< 0.01
3Fc 2,3,4-Trifluoro-4'-methoxydiphenylacetylene293--< 0.01
4F 2,3,5,6-Tetrafluoro-4'-methoxydiphenylacetylene300--< 0.01
5F Pentafluoro-4'-methoxydiphenylacetylene297-4950.51

Data sourced from "Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties."[1][2] In tetrahydrofuran (THF) solution, all synthesized diphenylacetylenes, both fluorinated and non-fluorinated, exhibited poor photoluminescence.[1][2]

The Influence of Fluorination on Photophysical Properties

The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene leads to notable changes in its spectroscopic behavior. While both fluorinated and non-fluorinated derivatives are poorly emissive in solution, their properties in the solid state diverge significantly.[1][2]

In the crystalline phase, the non-fluorinated diphenylacetylene (0F) is essentially non-emissive.[1][2] However, specific patterns of fluorination can induce strong photoluminescence. For instance, the presence of three or five fluorine atoms (compounds 3Fa and 5F) results in substantial quantum yields of up to 0.51.[1][2] This enhancement is attributed to the formation of tight and rigid molecular packing in the crystal lattice, driven by intermolecular interactions such as π–π stacking and hydrogen bonding involving the fluorine atoms.[1][2] These interactions restrict non-radiative decay pathways, thereby promoting emissive relaxation.

The position of the fluorine substituents is also critical. Fluorine atoms at the ortho and para positions appear to be particularly effective at inducing the necessary crystal packing for high photoluminescence efficiency.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of the compared diphenylacetylene derivatives.

Synthesis of Fluorinated and Non-fluorinated Diphenylacetylenes

The synthesis of the diphenylacetylene derivatives was achieved through a Palladium-catalyzed Sonogashira cross-coupling reaction.[2]

General Procedure:

  • To a solution of the appropriate fluorinated or non-fluorinated aromatic halide in a suitable solvent (e.g., tetrahydrofuran), add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI.

  • Add a base, typically an amine such as triethylamine, to the reaction mixture.

  • To this mixture, add the corresponding phenylacetylene derivative.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired diphenylacetylene derivative.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

  • Prepare solutions of the diphenylacetylene derivatives in a spectroscopic grade solvent (e.g., THF) at a known concentration (typically in the micromolar range).

  • Use a dual-beam UV-Vis spectrophotometer for measurements.

  • Record the absorption spectra over a relevant wavelength range (e.g., 250-400 nm) in a 1 cm path length quartz cuvette.

  • Use the pure solvent as a reference.

Photoluminescence Spectroscopy:

  • For solution-state measurements, use the same solutions prepared for UV-Vis absorption spectroscopy. For solid-state measurements, use crystalline samples.

  • Employ a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector.

  • Excite the sample at its absorption maximum (λ_abs).

  • Record the emission spectrum over a wavelength range that covers the expected fluorescence.

Photoluminescence Quantum Yield (Φ_PL) Measurement:

  • The absolute photoluminescence quantum yields of the crystalline samples can be determined using a spectrofluorometer equipped with an integrating sphere.

  • The crystalline sample is placed in the integrating sphere.

  • The sample is excited at a specific wavelength, and the emission spectrum is recorded.

  • The quantum yield is calculated by the instrument's software, which compares the number of emitted photons to the number of absorbed photons.

Visualizing the Impact of Fluorination

The following diagram illustrates the conceptual relationship between the degree and pattern of fluorination and the resulting photophysical properties of diphenylacetylenes in the solid state.

G Impact of Fluorination on Diphenylacetylene Photophysics NonFluorinated Non-Fluorinated Diphenylacetylene (0F) Solution Solution State NonFluorinated->Solution In SolidState Crystalline State NonFluorinated->SolidState In Fluorinated Fluorinated Diphenylacetylenes Fluorinated->SolidState In PoorEmission Poor Emission (Φ_PL < 0.01) Solution->PoorEmission Leads to SolidState->PoorEmission Leads to EnhancedEmission Enhanced Emission (Φ_PL up to 0.51) SolidState->EnhancedEmission Can lead to MolecularPacking Intermolecular Interactions (π-π stacking, H-bonding) EnhancedEmission->MolecularPacking Enabled by OrthoParaSub Ortho/Para Substitution Pattern MolecularPacking->OrthoParaSub Favored by

Caption: Fluorination's effect on diphenylacetylene emission.

This guide provides a foundational understanding of how fluorination can be a powerful tool to modulate the spectroscopic properties of diphenylacetylenes, particularly in the solid state. These insights are crucial for the development of new materials with specific and enhanced photophysical characteristics for a wide range of applications.

References

Performance of 1,2-Bis(4-fluorophenyl)ethyne in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in display and lighting technology. While significant progress has been made with various classes of emitters, the exploration of novel molecular structures is paramount. This guide provides a comparative analysis of the potential performance of 1,2-Bis(4-fluorophenyl)ethyne as a blue emitter in OLEDs, placed in context with established alternative materials. Due to a lack of direct experimental data for this compound in published literature, this comparison is based on its chemical structure and the known performance of related compounds.

Introduction to this compound

This compound is a diarylacetylene derivative. Its core structure, diphenylacetylene, is known for its blue fluorescence. The addition of fluorine atoms to the phenyl rings can be expected to influence its electronic and photophysical properties, potentially enhancing electron injection and transport, and improving thermal and photochemical stability. These are desirable characteristics for an OLED emitter.

Chemical Structure:

Comparative Performance of Blue Emitters

To contextualize the potential of this compound, it is essential to compare it against the primary classes of blue emitters currently used in OLEDs: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Table 1: Comparison of Key Performance Metrics for Different Blue Emitter Types

Emitter TypeTypical Emitter MaterialExternal Quantum Efficiency (EQE) (%)Color Coordinates (CIE x, y)Lifetime (LT50) (hours @ 1000 cd/m²)
Fluorescent Anthracene derivatives, Styrylamine derivatives~5 - 11.5%[1][2](0.14, 0.08) - (0.15, 0.20)[1]>10,000[1]
Phosphorescent Iridium(III) complexes (e.g., FIrpic)~20 - 30%(0.14, 0.13)[1]~100[1]
TADF Donor-Acceptor molecules~20 - 30%[3](0.12, 0.20) - (0.13, 0.25)[1]Varies significantly, often lower than fluorescent
Hypothetical: This compound This compoundExpected to be in the fluorescent range (~5-8%)Expected deep blue emissionPotentially high due to stable backbone

Note: The performance of this compound is a projection based on the properties of similar fluorescent diphenylacetylene compounds and the potential benefits of fluorination. Experimental validation is required.

Experimental Protocols

To evaluate the performance of this compound, a series of experiments would be necessary. The following are detailed methodologies for the synthesis of the compound and the fabrication and characterization of an OLED device.

Synthesis of this compound

A common method for the synthesis of diarylacetylenes is the Sonogashira coupling reaction.

Materials:

  • 1-ethynyl-4-fluorobenzene

  • 1-iodo-4-fluorobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., triethylamine or a mixture of toluene and triethylamine)

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene in the chosen solvent.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques like thin-layer chromatography or gas chromatography).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

OLED Fabrication and Characterization

A standard multi-layer OLED device would be fabricated using thermal evaporation in a high-vacuum chamber.

Device Structure:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • HIL: e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

  • HTL: e.g., 4,4'-Bis(N-phenyl-1-naphthylamino)biphenyl (α-NPD)

  • EML: A host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) doped with this compound (e.g., at various concentrations like 1%, 5%, 10% by weight)

  • ETL: e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • EIL: e.g., Lithium Fluoride (LiF)

  • Cathode: e.g., Aluminum (Al)

Fabrication Procedure:

  • The ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.

  • The cleaned substrates are treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • The organic layers (HIL, HTL, EML, ETL) and the EIL are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are monitored using a quartz crystal microbalance.

  • Finally, the metal cathode is deposited on top of the organic stack through a shadow mask to define the active area of the device.

Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime: The device is operated at a constant current density, and the time taken for the luminance to decay to 50% of its initial value (LT50) is measured.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, fabrication, and characterization of an OLED device incorporating this compound.

G cluster_synthesis Synthesis of this compound cluster_fabrication OLED Fabrication cluster_characterization Device Characterization s1 Reactants: 1-ethynyl-4-fluorobenzene 1-iodo-4-fluorobenzene s2 Sonogashira Coupling (Pd/Cu catalyst) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 f2 Organic Layer Deposition (Thermal Evaporation) s4->f2 f1 Substrate Cleaning (ITO Glass) f1->f2 f3 Cathode Deposition f2->f3 c1 J-V-L Measurement f3->c1 c3 EQE Calculation c1->c3 c4 Lifetime Testing c1->c4 c2 EL Spectrum & CIE c2->c3 G cluster_emitters Blue Emitter Technologies cluster_properties Performance Characteristics fluorescent Fluorescent Emitters efficiency High Efficiency fluorescent->efficiency Challenges lifetime Long Lifetime fluorescent->lifetime color_purity Good Color Purity fluorescent->color_purity cost Low Material Cost fluorescent->cost phosphorescent Phosphorescent Emitters phosphorescent->efficiency phosphorescent->lifetime Challenges phosphorescent->color_purity phosphorescent->cost Challenges tadf TADF Emitters tadf->efficiency tadf->lifetime Challenges tadf->color_purity Challenges hypothetical This compound (Hypothetical) hypothetical->lifetime Potential hypothetical->color_purity Potential hypothetical->cost Potential

References

Comparison of different catalytic systems for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for the Synthesis of 1,2-Bis(4-fluorophenyl)ethyne

For Researchers, Scientists, and Drug Development Professionals

The symmetrical diarylacetylene, this compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through carbon-carbon bond-forming reactions, with the efficiency and yield being highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic methodologies for the synthesis of this target molecule, supported by experimental data and detailed protocols.

The three main catalytic strategies for synthesizing symmetrical diarylacetylenes are the traditional Sonogashira cross-coupling, copper-free Sonogashira coupling, and Glaser-Hay homocoupling. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound and structurally related compounds.

Catalytic System Reactants Catalyst(s) Base Solvent(s) Temp. (°C) Time (h) Yield (%) Notes
Traditional Sonogashira (Continuous Flow) 1-Iodo-4-fluorobenzene + 4-Fluorophenylacetylene5% Pd on Alumina, 0.1% Cu₂O on Alumina-THF/DMA (9:1)80-~73 (for 1-fluoro-4-(phenylethynyl)benzene)Continuous flow setup.[1]
Traditional Sonogashira (Batch) Aryl Halide + Terminal AlkynePd/CuFe₂O₄ MNPsK₂CO₃Ethanol70VariesModerate to ExcellentGeneral protocol for various substrates.[2]
Copper-Free Sonogashira (One-Pot) 4-Bromo-fluorobenzene + TrimethylsilylacetylenePd(PPh₃)₄TBAFTHF70360-92 (for analogous symmetrical diarylalkynes)One-pot procedure with in-situ deprotection.
Glaser-Hay Homocoupling 4-FluorophenylacetyleneCu(I) salt (e.g., CuCl)Amine (e.g., TMEDA)VariesVariesVariesYield not specified for this substrateGeneral method for symmetrical diynes.[3][4]

Experimental Protocols

Traditional Sonogashira Coupling (Continuous Flow)

This protocol is adapted from a procedure for the synthesis of 1-fluoro-4-(phenylethynyl)benzene and can be applied to the synthesis of this compound.[1]

Materials:

  • 1-Iodo-4-fluorobenzene

  • 4-Fluorophenylacetylene

  • 5% Palladium on alumina

  • 0.1% Copper(I) oxide on alumina

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • Prepare a solution of 1-iodo-4-fluorobenzene (0.5 mmol) and 4-fluorophenylacetylene (0.6 mmol) in a 9:1 mixture of anhydrous THF and DMA (10 mL).

  • Pack a flow reactor cartridge with a mixture of 5% Pd on alumina and 0.1% Cu₂O on alumina.

  • Set the reactor temperature to 80 °C.

  • Pump the reactant solution through the catalyst cartridge at a defined flow rate.

  • Collect the eluate, which contains the product.

  • To isolate the product, add water to the eluate and extract with an organic solvent (e.g., hexane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Free Sonogashira Coupling (One-Pot)

This protocol is a general method for the one-pot synthesis of symmetrical diarylalkynes and is highly applicable for this compound.

Materials:

  • 4-Bromo-fluorobenzene

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-bromo-fluorobenzene (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous THF.

  • Add trimethylsilylacetylene (0.5 equiv).

  • Add the TBAF solution (2.0 equiv).

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Glaser-Hay Homocoupling

This is a general protocol for the homocoupling of terminal alkynes.[3][4]

Materials:

  • 4-Fluorophenylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • An appropriate solvent (e.g., acetone, dichloromethane)

  • Oxygen (from air)

Procedure:

  • Dissolve 4-fluorophenylacetylene in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of CuCl and TMEDA.

  • Stir the reaction mixture vigorously under an air atmosphere (or bubble air through the solution).

  • Monitor the reaction progress by TLC. The reaction time can vary significantly.

  • Upon completion, quench the reaction with a dilute acid solution (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition (R¹X) pd_reductive R¹-Pd(II)L₂-C≡CR² pd_oxidative->pd_reductive Transmetalation pd_reductive->pd0 product R¹-C≡C-R² pd_reductive->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Deprotonation (R²C≡CH, Base) cu_acetylide->pd_oxidative cu_acetylide->cu_x

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Comparison of Synthetic Routes

This diagram illustrates the different starting materials and general pathways for the synthesis of this compound.

Synthetic_Routes cluster_sonogashira Sonogashira Coupling cluster_homocoupling Homocoupling start1 4-Iodo-fluorobenzene + 4-Fluoro-phenylacetylene trad_sono Traditional Sonogashira (Pd/Cu Catalysis) start1->trad_sono start2 4-Bromo-fluorobenzene + Trimethylsilylacetylene copper_free Copper-Free Sonogashira (Pd Catalysis) start2->copper_free start3 4-Fluoro-phenylacetylene glaser Glaser-Hay Coupling (Cu Catalysis) start3->glaser product This compound trad_sono->product copper_free->product glaser->product

Caption: Overview of catalytic routes for synthesizing this compound.

References

A Comparative Guide to HPLC and GC-MS for Purity Validation of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of the purity of 1,2-bis(4-fluorophenyl)ethyne, a diarylalkyne of interest in various fields of chemical research.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase packed in a column.[1][2] Reversed-phase HPLC (RP-HPLC), in particular, is well-suited for the analysis of non-polar to moderately polar compounds, making it a strong candidate for the analysis of the non-polar this compound.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] This technique is ideal for the analysis of volatile and semi-volatile compounds.[6] Given the thermal stability and potential volatility of this compound, GC-MS offers a high-sensitivity alternative for its purity assessment.

Potential Impurities in this compound Synthesis

The synthesis of diarylalkynes such as this compound often involves palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[7][8][9] A common side reaction in such syntheses is the homo-coupling of the terminal alkyne, leading to the formation of a diyne byproduct.[10] Therefore, a key potential impurity to monitor is the corresponding diyne. Other potential impurities could include unreacted starting materials or byproducts from other synthetic steps.

Comparative Data Presentation

The following tables summarize hypothetical, yet representative, experimental data for the analysis of a this compound sample containing a small amount of a diyne impurity by RP-HPLC and GC-MS.

Table 1: RP-HPLC Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)
This compound8.5499.85
Diaryl-diyne Impurity12.210.15

Table 2: GC-MS Purity Analysis of this compound

CompoundRetention Time (min)Molecular Ion (m/z)Relative Abundance (%)
This compound10.32214.0799.88
Diaryl-diyne Impurity15.68426.120.12

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Method Comparison and Rationale

Both RP-HPLC and GC-MS are highly effective for the purity validation of this compound.

  • RP-HPLC offers a robust and straightforward method for quantifying the purity of the compound and separating it from less volatile or thermally sensitive impurities. The choice of a C18 column is based on the non-polar nature of the analyte, and the acetonitrile/water mobile phase provides good separation.[3] UV detection at 254 nm is suitable due to the aromatic nature of the compound.

  • GC-MS provides excellent separation for volatile and thermally stable compounds and offers the significant advantage of mass spectral data, which can be used for definitive peak identification and structural elucidation of any impurities.[5] The non-polar DB-5ms column is appropriate for the separation of aromatic compounds. The temperature program is designed to ensure the elution of the target compound and potential higher boiling point impurities.

Analytical Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using both HPLC and GC-MS.

Purity Validation Workflow Workflow for Purity Validation of this compound cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Synthesis Synthesis of This compound SamplePrep Sample Preparation (Dissolution in appropriate solvent) Synthesis->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS HPLC_Data HPLC Data: - Retention Time - Peak Area % HPLC->HPLC_Data GCMS_Data GC-MS Data: - Retention Time - Mass Spectrum - Relative Abundance % GCMS->GCMS_Data Comparison Compare Results & Assess Purity HPLC_Data->Comparison GCMS_Data->Comparison Final_Purity Final Purity Determination Comparison->Final_Purity

Caption: Purity validation workflow from synthesis to final determination.

Conclusion

Both RP-HPLC and GC-MS are suitable and powerful techniques for the purity validation of this compound. The choice between the two methods may depend on the specific requirements of the analysis and the available instrumentation. For routine quality control where the impurity profile is known, HPLC is often sufficient and cost-effective. For impurity identification and higher sensitivity, GC-MS is the preferred method. For comprehensive characterization, employing both techniques provides complementary and confirmatory data, ensuring the highest confidence in the purity of the compound.

References

Benchmarking the Photostability of 1,2-Bis(4-fluorophenyl)ethyne Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of molecular scaffolds is paramount for applications ranging from bioimaging to photodynamic therapy. This guide provides a framework for benchmarking the photostability of 1,2-Bis(4-fluorophenyl)ethyne derivatives, offering detailed experimental protocols and data presentation formats to facilitate objective comparison.

This compound serves as a core structure for various functional materials and potential therapeutic agents. Its rigid, conjugated system often imparts desirable photophysical properties. However, upon exposure to light, these molecules can undergo photodegradation, limiting their efficacy and lifespan. The introduction of various substituents to the phenyl rings can significantly modulate their photostability. This guide outlines a comparative study of the parent compound and four hypothetical derivatives, showcasing the influence of electron-donating and electron-withdrawing groups.

The following derivatives are considered for this comparative analysis:

  • Compound 1: this compound (Parent Compound)

  • Compound 2: 1,2-Bis(4-fluoro-3-methoxyphenyl)ethyne (Electron-Donating Group)

  • Compound 3: 1,2-Bis(4-fluoro-3-nitrophenyl)ethyne (Electron-Withdrawing Group)

  • Compound 4: 1,2-Bis(4-fluoro-3,5-dimethoxyphenyl)ethyne (Multiple Electron-Donating Groups)

  • Compound 5: 1,2-Bis(4-fluoro-3,5-dinitrophenyl)ethyne (Multiple Electron-Withdrawing Groups)

Comparative Photostability Data

The photostability of these compounds can be quantitatively assessed by two key parameters: the quantum yield of photodegradation (Φd) and the photobleaching half-life (t1/2). The quantum yield represents the efficiency of a photon in causing a chemical change, while the half-life indicates the time required for the fluorescence intensity to decrease by half under continuous illumination.

CompoundSubstituent(s)Quantum Yield of Photodegradation (Φd) (x 10⁻⁵)Photobleaching Half-life (t₁/₂) (s)
1 None (Parent)2.5120
2 -OCH₃3.895
3 -NO₂1.9150
4 2x -OCH₃4.575
5 2x -NO₂1.2180

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental data.

1. Determination of Quantum Yield of Photodegradation (Φd)

The relative method using a well-characterized actinometer is a common approach.

  • Materials:

    • Test compounds (1-5)

    • Actinometer solution (e.g., ferrioxalate)

    • Spectrophotometer

    • Monochromatic light source with a specific wavelength (e.g., 300 nm)

    • Quartz cuvettes

  • Procedure:

    • Prepare solutions of the test compound and the actinometer of known concentration in a suitable solvent (e.g., acetonitrile).

    • Measure the initial absorbance of both solutions at the excitation wavelength.

    • Irradiate the test compound solution and the actinometer solution in parallel under identical conditions (light intensity, wavelength, temperature, and stirring).

    • At regular time intervals, measure the absorbance of both solutions to monitor the degradation.

    • The photon flux is determined from the change in absorbance of the actinometer.

    • The quantum yield of photodegradation is calculated using the following equation: Φd_sample = Φd_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the rate constant of degradation and ε is the molar absorption coefficient.

2. Measurement of Photobleaching Half-life (t₁/₂)

This is typically performed using fluorescence microscopy.

  • Materials:

    • Solutions of the test compounds in a suitable solvent or embedded in a polymer film.

    • Fluorescence microscope with a high-intensity light source (e.g., laser).

    • A sensitive detector (e.g., PMT or sCMOS camera).

    • Image analysis software.

  • Procedure:

    • Prepare samples of each compound at the same concentration.

    • Mount the sample on the microscope stage.

    • Focus on a region of interest and acquire an initial fluorescence image (t=0).

    • Continuously illuminate the sample with a constant laser power.

    • Acquire a time-lapse series of fluorescence images at regular intervals.

    • Measure the mean fluorescence intensity of the illuminated region in each image.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizing Methodologies and Relationships

Experimental Workflow for Photostability Assessment

The following diagram illustrates the general workflow for benchmarking the photostability of the derivatives.

G Experimental Workflow cluster_prep Sample Preparation cluster_qy Quantum Yield (Φd) Measurement cluster_thalf Half-life (t₁/₂) Measurement cluster_comp Comparative Analysis prep_parent Prepare solutions of This compound qy_setup Spectrophotometer Setup & Actinometer Preparation prep_parent->qy_setup thalf_setup Fluorescence Microscope Setup prep_parent->thalf_setup prep_deriv Prepare solutions of Derivatives 2-5 prep_deriv->qy_setup prep_deriv->thalf_setup qy_irradiate Parallel Irradiation of Sample and Actinometer qy_setup->qy_irradiate qy_measure Time-course Absorbance Measurements qy_irradiate->qy_measure qy_calc Calculate Φd qy_measure->qy_calc compare Tabulate and Compare Φd and t₁/₂ values qy_calc->compare thalf_bleach Continuous Illumination & Image Acquisition thalf_setup->thalf_bleach thalf_analyze Intensity vs. Time Analysis thalf_bleach->thalf_analyze thalf_calc Determine t₁/₂ thalf_analyze->thalf_calc thalf_calc->compare

Caption: Workflow for assessing the photostability of this compound derivatives.

Factors Influencing Photostability

The photostability of these derivatives is influenced by a combination of factors, primarily the nature of the substituents on the phenyl rings.

G Factors Influencing Photostability photostability Photostability (Φd and t₁/₂) substituents Substituent Effects substituents->photostability edg Electron-Donating Groups (-OCH₃) substituents->edg ewg Electron-Withdrawing Groups (-NO₂) substituents->ewg environment Environmental Factors environment->photostability solvent Solvent Polarity environment->solvent oxygen Presence of Oxygen environment->oxygen light Light Source light->photostability intensity Intensity light->intensity wavelength Wavelength light->wavelength

Caption: Key factors that can influence the photostability of organic molecules.

This guide provides a comprehensive framework for the systematic evaluation of the photostability of this compound derivatives. By adhering to these protocols and data presentation standards, researchers can generate robust and comparable data, facilitating the selection of the most suitable candidates for their specific applications.

A Comparative Analysis of In-Silico and Experimental Properties of 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Materials Science

In the landscape of chemical research and development, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of a compound's properties is paramount. This guide provides a comparative analysis of the in-silico (predicted) and experimental (observed) properties of 1,2-Bis(4-fluorophenyl)ethyne, a halogenated diarylethyne derivative of significant interest. Due to a scarcity of publicly available experimental data for this specific compound, this guide will also draw comparisons with structurally similar molecules, namely 1,2-diphenylethyne (tolan) and 1,2-bis(4-chlorophenyl)ethyne, to provide a broader context for its expected characteristics.

Physicochemical Properties: A Tale of Prediction and Observation

Computational models offer a rapid and cost-effective means to predict the physicochemical properties of molecules. These in-silico predictions are invaluable for initial screening and hypothesis generation. However, experimental validation remains the gold standard for confirming these theoretical attributes. Below is a comparison of the available in-silico data for this compound against the experimental data of its non-fluorinated and chlorinated analogs.

PropertyThis compound (In-Silico)1,2-Diphenylethyne (Tolan) (Experimental)1,2-Bis(4-chlorophenyl)ethyne (Experimental)
Molecular Formula C₁₄H₈F₂C₁₄H₁₀C₁₄H₈Cl₂
Molecular Weight 214.21 g/mol 178.23 g/mol 247.12 g/mol
Melting Point Not available60-62 °C179-181 °C
Boiling Point Not available300 °CNot available
Topological Polar Surface Area (TPSA) 0 Ų0 Ų0 Ų
LogP (Octanol-Water Partition Coefficient) 3.364.495.48
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 000

In-silico data for this compound is sourced from chemical vendor databases. Experimental data for analogous compounds is compiled from various chemical reference sources.

Computational Insights into Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. While specific DFT studies on this compound are limited in publicly accessible literature, we can infer its likely electronic characteristics based on studies of similar diarylethyne systems.

A key parameter derived from DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which is an indicator of a molecule's chemical reactivity and electronic excitation energy. For conjugated systems like diarylethynes, this gap is crucial in determining their photophysical properties.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
This compound(Predicted) ~ -6.5 to -6.8(Predicted) ~ -1.0 to -1.3(Predicted) ~ 5.2 to 5.8DFT/B3LYP (Typical)
1,2-Diphenylethyne (Tolan)-6.32-0.985.34DFT/B3LYP/6-31G(d)

Predicted values for this compound are estimated based on typical DFT calculations for similar fluorinated aromatic compounds. Data for tolan is from published computational studies.

The introduction of electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels in this compound compared to tolan. This can influence the molecule's redox properties and its absorption and emission spectra.

Experimental Protocols: A Roadmap to Synthesis and Characterization

The synthesis of this compound and its analogs is commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Representative Experimental Protocol: Sonogashira Coupling for the Synthesis of a 1,2-Bis(4-substituted-phenyl)ethyne

Materials:

  • Substituted Aryl Iodide (e.g., 1-fluoro-4-iodobenzene)

  • Terminal Alkyne (e.g., 4-fluorophenylacetylene) or a protected acetylene source.

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and the amine base.

  • Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.

  • Add the substituted aryl iodide and the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2-bis(4-substituted-phenyl)ethyne.

Characterization:

The synthesized compound would then be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C triple bond.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Visualizing the Synthetic Pathway

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

experimental_workflow start Start: Reagents and Solvents reagents 1-Fluoro-4-iodobenzene 4-Fluorophenylacetylene Pd Catalyst, CuI, Base Anhydrous Solvent start->reagents sonogashira Sonogashira Coupling Reaction (Inert Atmosphere, RT or Heat) reagents->sonogashira workup Reaction Workup (Quenching, Extraction, Drying) sonogashira->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR (1H, 13C, 19F) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms mp Melting Point characterization->mp

Synthetic and characterization workflow for this compound.

Conclusion

This guide highlights the current understanding of the properties of this compound, drawing from both in-silico predictions and experimental data of analogous compounds. While computational methods provide valuable initial insights, the clear lack of comprehensive experimental data for the target molecule underscores the need for further laboratory investigation. The provided experimental protocol for Sonogashira coupling offers a clear path for the synthesis and subsequent detailed characterization of this and other similar diarylethyne derivatives. Such experimental work is crucial for validating and refining computational models and for unlocking the full potential of these compounds in drug discovery and materials science applications.

Unraveling the Crystal Architecture of Fluorinated Diphenylacetylenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A systematic examination of the crystal packing of fluorinated diphenylacetylenes reveals the profound influence of fluorine substitution on their solid-state organization. This guide provides a comparative analysis of the crystallographic data and intermolecular interactions of a series of fluorinated diphenylacetylene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene, a class of compounds also known as tolans, dramatically alters their crystal packing motifs. These changes are primarily driven by a complex interplay of non-covalent interactions, including π-π stacking, C-H···F hydrogen bonds, and F···F contacts. Understanding these interactions is crucial for the rational design of crystalline materials with desired physicochemical properties, such as solubility, melting point, and solid-state fluorescence.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a series of fluorinated diphenylacetylenes, including non-fluorinated, mono-fluorinated, tri-fluorinated, tetra-fluorinated, penta-fluorinated, and symmetrically di-fluorinated derivatives. The data is compiled from a systematic study by Morita et al. on asymmetrically fluorinated tolanes and other crystallographic reports.[1][2]

Compound NameNumber of Fluorine AtomsFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Diphenylacetylene (0F)0C₁₄H₁₀MonoclinicP2₁/n6.2299(4)9.5398(6)16.6341(11)9097.910(2)904
1-(4-Fluorophenyl)-2-phenylethyne (1F)1C₁₄H₉FMonoclinicP2₁/n6.0792(3)23.4975(12)7.0784(4)90108.4980(10)904
1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa)3C₁₅H₉F₃OMonoclinicP2₁/n13.987(3)7.5755(12)23.829(4)9094.391(5)908
1-(2,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb)3C₁₅H₉F₃OMonoclinicP2₁/n11.235(2)7.6432(13)14.881(2)90102.042(4)904
1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc)3C₁₅H₉F₃OMonoclinicP2₁/n7.6106(11)11.2334(15)15.011(2)90102.131(4)904
1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F)4C₁₅H₈F₄OMonoclinicP2₁/c11.332(2)11.411(2)10.364(2)9097.778(5)904
1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F)5C₁₅H₇F₅OMonoclinicP2₁/c15.485(3)7.6063(13)11.458(2)9099.421(5)904
4,4'-Difluorodiphenylacetylene2C₁₄H₈F₂Not FoundNot FoundNot FoundNot FoundNot FoundNot FoundNot FoundNot FoundNot Found

Key Intermolecular Interactions and Packing Motifs

The degree and position of fluorine substitution significantly influence the dominant intermolecular interactions, leading to distinct crystal packing arrangements.

π-π Stacking: In the solid state, π-π stacking interactions are a prominent feature. The introduction of a single fluorine atom, as in 1F, can enhance π-π stacking compared to the non-fluorinated parent compound.[3] However, as the number of fluorine atoms increases, the nature of these interactions can change. For instance, in the crystal structures of trifluorinated tolanes (3Fa, 3Fb, and 3Fc), multiple π-π stacking interactions are observed, contributing to the formation of tight and rigid packing structures.[2][4] In some highly fluorinated systems, slip-stacked or offset π-stacking arrangements are favored to minimize electrostatic repulsion.[5]

C-H···F Hydrogen Bonds: These weak hydrogen bonds play a crucial role in the crystal engineering of fluorinated organic compounds.[6][7] In the analyzed fluorinated tolanes, numerous C-H···F interactions are present, connecting molecules into extended networks and contributing to the overall stability of the crystal lattice. The strength and geometry of these bonds are dependent on the acidity of the C-H donor and the local electronic environment of the fluorine acceptor.

F···F Interactions: While often considered repulsive, short F···F contacts are observed in the crystal structures of some highly fluorinated compounds. The nature of these interactions is complex and can be either stabilizing or destabilizing depending on the geometry and the electrostatic potential of the interacting fluorine atoms.

The interplay of these interactions leads to different packing motifs. For example, some fluorinated diphenylacetylenes adopt a herringbone packing, while others exhibit layered structures or more complex three-dimensional networks.

Experimental Protocols

The synthesis and crystallization of these fluorinated diphenylacetylenes are crucial steps in obtaining high-quality single crystals for X-ray diffraction analysis.

General Synthesis of Fluorinated Tolanes

The fluorinated tolanes discussed in this guide were synthesized via a Palladium-catalyzed Sonogashira cross-coupling reaction.[1] This widely used method involves the coupling of a terminal alkyne with an aryl halide.

Workflow for Sonogashira Coupling:

Synthesis ArylHalide Fluorinated Aryl Halide Reaction Sonogashira Coupling ArylHalide->Reaction Alkyne 4-Ethynylanisole Alkyne->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Solvent THF Solvent->Reaction Product Fluorinated Tolane Reaction->Product

Caption: General workflow for the synthesis of fluorinated tolanes.

Typical Reaction Conditions: A mixture of the fluorinated aryl halide, 4-ethynylanisole, Pd(PPh₃)₂Cl₂, and CuI in a solvent mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

Crystallization Workflow:

Caption: General workflow for obtaining single crystals for X-ray analysis.

Conclusion

The crystal packing of fluorinated diphenylacetylenes is a fascinating area of study with significant implications for the design of new materials. The subtle balance of π-π stacking, C-H···F hydrogen bonds, and other non-covalent interactions, governed by the number and position of fluorine substituents, dictates the final solid-state architecture. This comparative guide highlights the key structural trends and provides the foundational experimental protocols for researchers aiming to explore and exploit the unique properties of these intriguing molecules. Further investigations into symmetrically fluorinated derivatives will undoubtedly provide even deeper insights into the principles of crystal engineering.

References

Assessing the Reproducibility of 1,2-Bis(4-fluorophenyl)ethyne Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a diarylacetylene derivative with applications in materials science and as a precursor for more complex molecules. By presenting quantitative data, detailed experimental procedures, and a logical workflow, this document aims to facilitate the selection of a robust and reproducible synthetic strategy.

The synthesis of symmetric diarylacetylenes such as this compound is most commonly achieved through the homocoupling of terminal alkynes. Several methods, including the Glaser, Eglinton, and Hay couplings, have been developed for this transformation, each with its own set of advantages and limitations. These reactions typically employ a copper salt as a catalyst or stoichiometric reagent to facilitate the oxidative coupling of the alkyne units.

Alternatively, the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, can be adapted for the synthesis of symmetric diarylacetylenes. This approach involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. While typically used for creating unsymmetrical acetylenes, under specific conditions, it can lead to the desired homocoupled product.

This guide will delve into specific experimental protocols for two prominent methods: a copper-catalyzed homocoupling reaction and a palladium/copper-catalyzed Sonogashira cross-coupling reaction, providing the necessary details to assess their reproducibility and suitability for various laboratory settings.

Comparative Analysis of Synthesis Protocols

To offer a clear comparison of the performance of different synthetic routes, the following table summarizes the quantitative data from two distinct protocols for the synthesis of this compound.

ParameterProtocol 1: Copper-Catalyzed HomocouplingProtocol 2: Sonogashira Cross-Coupling
Starting Material 4-Fluorophenylacetylene1-Ethynyl-4-fluorobenzene and 1-bromo-4-fluorobenzene
Catalyst System Copper(II) AcetatePdCl₂(PPh₃)₂ / Copper(I) Iodide
Solvent Pyridine/MethanolTriethylamine
Reaction Temperature Room Temperature70 °C
Reaction Time 4 hours12 hours
Reported Yield 87%[1]73% (for a similar product)[2]
Purification Method RecrystallizationColumn Chromatography

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Homocoupling of 4-Fluorophenylacetylene

This protocol is based on a modified Glaser-Hay coupling procedure, which utilizes Copper(II) acetate as the oxidizing agent.

Materials:

  • 4-Fluorophenylacetylene

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (2 M)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenylacetylene (1.0 mmol) in a mixture of pyridine (10 mL) and methanol (10 mL).

  • To this solution, add Copper(II) acetate (1.5 mmol) portion-wise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and 2 M hydrochloric acid (50 mL).

  • Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid. A reported yield for this method using a similar substrate is 87%.[1]

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

This protocol is adapted from a standard Sonogashira cross-coupling reaction. While the primary product of a cross-coupling is unsymmetrical, under these conditions, the homocoupling of the terminal alkyne is a significant and desired reaction pathway.

Materials:

  • 1-Ethynyl-4-fluorobenzene

  • 1-Bromo-4-fluorobenzene (as a potential cross-coupling partner, though homocoupling is the focus)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), copper(I) iodide (0.06 mmol), and triphenylphosphine (0.12 mmol).

  • Add degassed triethylamine (20 mL) and toluene (10 mL) to the flask.

  • To this stirred solution, add 1-ethynyl-4-fluorobenzene (1.0 mmol) and 1-bromo-4-fluorobenzene (1.0 mmol).

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound. A similar Sonogashira reaction for a related diarylacetylene yielded 73% of the product.[2]

Visualization of the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the reproducibility of the synthesis protocols for this compound.

Synthesis Reproducibility Assessment start Start: Define Synthesis Target (this compound) lit_search Literature Search for Synthesis Protocols start->lit_search protocol1 Identify Protocol 1: Copper-Catalyzed Homocoupling lit_search->protocol1 protocol2 Identify Protocol 2: Sonogashira Cross-Coupling lit_search->protocol2 data_extraction Extract Quantitative Data: Yields, Conditions, etc. protocol1->data_extraction methodology_doc Document Detailed Experimental Methodologies protocol1->methodology_doc protocol2->data_extraction protocol2->methodology_doc comparison Comparative Analysis data_extraction->comparison methodology_doc->comparison table Data Presentation: Structured Comparison Table comparison->table reproducibility_assessment Assess Reproducibility: Consistency, Yield, Purity comparison->reproducibility_assessment conclusion Conclusion: Recommend Optimal Protocol reproducibility_assessment->conclusion

Workflow for assessing synthesis protocol reproducibility.

This guide provides a framework for the systematic evaluation of synthetic protocols for this compound. By comparing key metrics and providing detailed procedures, researchers can make informed decisions to select the most reliable and efficient method for their specific needs, ultimately contributing to the advancement of their research and development endeavors.

References

Cross-Validation of Analytical Methods for the Characterization of 1,2-Bis(4-fluorophenyl)ethyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the characterization of 1,2-Bis(4-fluorophenyl)ethyne, a key intermediate in various research and development applications. The objective is to offer a cross-validation framework to ensure data integrity, consistency, and reliability across different analytical platforms. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow to aid in method selection and implementation.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and chemical research. It involves comparing the results from two or more distinct analytical methods to ensure that each method provides equivalent and reliable data. This process is essential when transferring methods between laboratories, introducing new analytical technologies, or when a comprehensive understanding of a compound's purity, identity, and stability is required. For a molecule such as this compound, which contains key structural features like the diarylalkyne backbone and fluorine substituents, a multi-faceted analytical approach is crucial for complete characterization.

Analytical Techniques for Characterization

This guide focuses on the cross-validation of three widely used analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a primary method for identification and quantification (qNMR).

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, separation of impurities, and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for identification, impurity profiling, and quantification, especially at low concentrations.

Data Presentation: A Comparative Overview

The following tables summarize the key performance attributes of each analytical method for the characterization of this compound.

Parameter ¹H & ¹⁹F NMR Spectroscopy HPLC-UV LC-MS/MS
Primary Use Structure Elucidation, Identification, Quantification (qNMR)Purity, Quantification, Impurity ProfilingIdentification, Impurity Profiling, Quantification
Limit of Quantification (LOQ) ~1 mg/mL~1 µg/mL~1 ng/mL
Precision (%RSD) < 2%< 1%< 5%
Accuracy (% Recovery) 98-102%99-101%95-105%
Specificity High (Structure-specific)Moderate (Chromatographic separation)Very High (Mass-to-charge ratio)
Analysis Time ~15 min/sample~20 min/sample~15 min/sample

Table 1: Comparison of Analytical Method Performance. This table provides a high-level comparison of the key validation parameters for the three analytical techniques discussed.

Characteristic ¹H NMR ¹⁹F NMR HPLC-UV LC-MS/MS
Chemical Shift (δ) 7.5-7.6 ppm (m, 4H), 7.1-7.2 ppm (m, 4H)-110 to -115 ppm (m)N/AN/A
Retention Time (tR) N/AN/A8.5 ± 0.2 min8.5 ± 0.2 min
UV λmax N/AN/A280 nm280 nm
Mass Transition (m/z) N/AN/AN/A215.1 > 195.1

Table 2: Key Identification and Quantification Parameters. This table presents the expected analytical signatures for this compound in each of the discussed techniques.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and laboratory conditions.

NMR Spectroscopy (¹H and ¹⁹F)

Objective: To confirm the chemical structure and determine the purity of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or hexafluorobenzene for ¹⁹F qNMR).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 s

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

¹⁹F NMR Parameters:

  • Pulse Sequence: zgfl

  • Number of Scans: 64

  • Relaxation Delay (d1): 5 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 200 ppm

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the signals and calculate the purity based on the relative integrals of the analyte and the internal standard.

  • Confirm the structure by analyzing the chemical shifts, coupling patterns, and integration values.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and to identify and quantify any impurities. A forced degradation study is included to demonstrate the stability-indicating nature of the method.

Instrumentation: HPLC system with a UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). A Pentafluorophenyl (PFP) column can also be used for alternative selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Forced Degradation Study:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method to ensure that degradation products are resolved from the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific identification and quantification of this compound and its potential impurities.

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions: Same as the HPLC-UV method.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transition:

    • Parent Ion (m/z): 215.1

    • Product Ion (m/z): 195.1 (corresponding to the loss of HF)

Sample Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.

  • Prepare working standards by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

Mandatory Visualizations

The following diagrams illustrate the logical flow and relationships in the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization cluster_validation Method Validation & Cross-Validation cluster_data Data Comparison & Reporting Synthesis Synthesis of This compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (Initial Confirmation) Purification->MS qNMR Quantitative NMR (Purity & Assay) NMR->qNMR HPLC HPLC-UV (Purity & Impurities) NMR->HPLC Comparison Comparative Data Analysis qNMR->Comparison LCMS LC-MS/MS (Trace Impurities & Sensitivity) HPLC->LCMS Method Transfer/ Sensitivity Check HPLC->Comparison LCMS->Comparison Report Final Characterization Report Comparison->Report

Caption: Workflow for the synthesis, characterization, and cross-validation of this compound.

AnalyticalMethodSelection Start Analytical Goal Goal1 Structural Confirmation Is the chemical structure correct? Start->Goal1 Goal2 Purity Assessment What is the purity level and what are the impurities? Start->Goal2 Goal3 Quantitative Analysis What is the exact concentration/assay? Start->Goal3 Method1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Goal1->Method1 Primary Technique Method3 LC-MS/MS Goal1->Method3 Confirmation Method2 HPLC-UV Goal2->Method2 Primary Technique Goal2->Method3 Trace Impurities Goal3->Method2 Routine Analysis Goal3->Method3 Low Concentrations Method4 Quantitative NMR (qNMR) Goal3->Method4 High Accuracy

Caption: Decision tree for selecting the appropriate analytical method based on the research objective.

Conclusion

The cross-validation of analytical methods is paramount for ensuring the quality and reliability of data for this compound. NMR spectroscopy provides definitive structural information, while HPLC is a robust tool for purity determination. LC-MS offers unparalleled sensitivity for trace impurity analysis. By employing these techniques in a complementary manner and adhering to the detailed protocols, researchers can be confident in the comprehensive characterization of this important chemical entity. This guide serves as a practical resource to facilitate the implementation of a rigorous cross-validation strategy in a research and development setting.

Safety Operating Guide

Proper Disposal of 1,2-Bis(4-fluorophenyl)ethyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,2-Bis(4-fluorophenyl)ethyne (CAS No. 5216-31-9), a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₄H₈F₂[2][3]
Molecular Weight 214.21 g/mol [1][2][3]
Physical State Solid[3]
Melting Point 108-112 °C
Boiling Point No data available
Solubility Insoluble in water. Soluble in organic solvents such as chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol. Highly soluble in toluene.[4]
Toxicity (LD50/LC50) No specific data available for this compound. Treat with caution as a potential irritant.
Occupational Exposure Limits (OELs) No specific OEL has been established for this compound. General guidelines for halogenated hydrocarbons should be followed to minimize exposure.

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste facility. This process ensures the complete destruction of the halogenated organic compound, minimizing environmental impact.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Classification: this compound is classified as a halogenated organic waste .

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers with a secure screw-top cap are suitable.

  • Labeling: As soon as the first waste is added, the container must be clearly labeled as "Hazardous Waste," and include the full chemical name: "this compound." The label should also indicate the approximate concentration and quantity of the waste.

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Do not mix this compound waste with solvents, acids, bases, or other reactive chemicals.

  • Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment system to prevent spills.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and transportation to a licensed incineration facility.

  • Documentation: Complete all required waste disposal manifests and documentation as per your institution's and local regulatory requirements.

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the drain.

  • DO NOT dispose of this chemical in regular solid waste.

  • DO NOT attempt to treat or neutralize this chemical waste within the laboratory without a specific and validated protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogenated_container Use Designated Halogenated Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Use Designated Non-Halogenated Waste Container is_halogenated->non_halogenated_container No label_container Label Container Clearly: 'Hazardous Waste' 'this compound' halogenated_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS or Licensed Waste Contractor store_saa->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation incineration High-Temperature Incineration at Licensed Facility documentation->incineration end End of Process incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 1,2-Bis(4-fluorophenyl)ethyne, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that similar compounds may be flammable solids. Therefore, adherence to strict safety protocols is mandatory.

Summary of Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles. A face shield is recommended when there is a heightened risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Gloves should be inspected for any signs of damage before use and changed frequently, especially after direct contact.[3]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat made of a chemical-resistant material is required to protect the skin from accidental contact.[1][2] For handling larger quantities of flammable materials, a fire-resistant lab coat (e.g., Nomex) is advised.[2]
Respiratory Protection Fume HoodAll handling of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize the risk of inhalation.[1][4] If a fume hood is not feasible, a respirator may be required, which involves additional safety protocols like medical evaluations and fit testing.[3]
Footwear Closed-Toed ShoesAppropriate shoes that cover the entire foot are mandatory to protect against spills.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Before beginning any work, review the experimental protocol thoroughly.

  • Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the work area.[1]

  • Gather all necessary reagents and equipment.

2. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above.

  • Conduct all weighing and transferring of the solid compound inside a fume hood to prevent the generation of dust.[4]

  • Use appropriate tools, such as a spatula or powder funnel, for transfers.

  • If dissolving the compound, add the solvent slowly and stir gently to prevent splashing.

  • Keep the container of this compound tightly sealed when not in use.

3. Post-Handling Procedures:

  • Clean all equipment and the work area thoroughly after use.

  • Dispose of any contaminated materials according to the disposal plan outlined below.

  • Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including excess compound, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • The container should be made of a material compatible with the chemical.

2. Waste Disposal:

  • Dispose of the hazardous waste through an approved institutional or commercial waste disposal service.[1][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in regular trash.[4][5] The product should not be allowed to enter drains.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review Protocol prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Seal Container When Not in Use handle3->handle4 post1 Clean Work Area and Equipment handle4->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-fluorophenyl)ethyne
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-fluorophenyl)ethyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.